XL-784
Description
The exact mass of the compound this compound (free base) is 549.0784199 g/mol and the complexity rating of the compound is 847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl 4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(hydroxycarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF2N3O8S/c1-33-8-9-34-21(29)26-6-7-27(18(12-26)20(28)25-30)36(31,32)15-10-16(23)19(17(24)11-15)35-14-4-2-13(22)3-5-14/h2-5,10-11,18,30H,6-9,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIJGYZAOBNIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)N1CCN(C(C1)C(=O)NO)S(=O)(=O)C2=CC(=C(C(=C2)F)OC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
XL-784: An In-Depth Technical Guide on a Novel ADAM-10 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XL-784 is a potent, orally bioavailable small-molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and several matrix metalloproteinases (MMPs). Developed by Exelixis, Inc., this compound was investigated for its therapeutic potential in conditions where these proteases are implicated, notably in diabetic nephropathy. This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound, including its mechanism of action, quantitative inhibitory activity, and detailed experimental methodologies. The document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the development and investigation of a selective metalloproteinase inhibitor.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Target(s) | ADAM-10, MMP-2, MMP-9, MMP-13, ADAM-17 |
| Developer | Exelixis, Inc. |
| Therapeutic Area | Diabetic Nephropathy (investigational) |
| Mechanism of Action | This compound is a potent inhibitor of the ADAM-10 metalloprotease enzyme, a target of significant interest because of its important role in blood vessel formation and cell proliferation. It was specifically optimized to be MMP-1 sparing, which is hypothesized to reduce musculoskeletal toxicity.[1] |
Quantitative In Vitro Data
This compound has been characterized by its potent inhibitory activity against several key metalloproteinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Protease | IC50 (nM) |
| ADAM-10 | 1-2 |
| MMP-2 | 0.81 |
| MMP-13 | 0.56 |
| MMP-9 | ~20 |
| ADAM-17 (TACE) | ~70 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-1 | ~1900-2000 |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
While the specific protocol used for this compound is not publicly detailed, a general fluorogenic substrate assay protocol for determining the IC50 of MMP and ADAM inhibitors is described below. This method is widely used in the field and is representative of the likely methodology employed.[2][3][4]
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target metalloproteinase.
Materials:
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Recombinant human ADAM-10, MMP-2, MMP-9, etc.
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Fluorogenic peptide substrate specific for the protease of interest (e.g., a FRET-based substrate).
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Assay Buffer (e.g., Tris-buffered saline with CaCl2, ZnCl2, and a detergent like Brij-35).
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This compound, serially diluted in DMSO.
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96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: The recombinant enzyme is diluted to a working concentration in cold assay buffer. The final concentration should be in the linear range of the assay.
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Inhibitor Preparation: A stock solution of this compound in DMSO is serially diluted to create a range of concentrations.
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Assay Reaction:
-
To each well of the microplate, add the assay buffer.
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Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control (buffer only).
-
Add the diluted enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate. The readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Abdominal Aortic Aneurysm (AAA) Mouse Model
Objective: To evaluate the efficacy of this compound in preventing the formation and progression of abdominal aortic aneurysms in a mouse model.
Model: Elastase-induced AAA in mice.
Procedure:
-
Animal Model Induction:
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Male C57BL/6 mice are anesthetized.
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A midline laparotomy is performed to expose the infrarenal aorta.
-
The aorta is isolated, and all side branches are ligated.
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A transient perfusion of porcine pancreatic elastase is performed to degrade the elastic lamina of the aortic wall, inducing an aneurysm.
-
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Drug Administration:
-
Animals are randomized into treatment and control groups.
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This compound is administered orally via gavage at various doses (e.g., 50, 125, 250, 375, and 500 mg/kg/day). The control group receives the vehicle.
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Treatment is initiated on the day of the aneurysm induction and continues for the duration of the study (e.g., 14 days).
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-
Endpoint Measurement:
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After the treatment period, the mice are euthanized, and the aortas are harvested.
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The maximal aortic diameter is measured to determine the extent of aneurysm formation.
-
The percentage increase in aortic diameter compared to the pre-treatment diameter is calculated.
-
-
Data Analysis:
-
The mean aortic expansion in the this compound treated groups is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Clinical Trial Data
Phase 1 Study in Healthy Volunteers
A Phase 1 clinical trial of orally administered this compound was conducted in 70 healthy volunteers. The study found that single doses of the compound were free of side effects and demonstrated an attractive pharmacokinetic profile. This compound was shown to be orally bioavailable and well-tolerated with dose-proportional absorption.
Phase 2 Study in Patients with Diabetic Nephropathy
A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with albuminuria due to diabetic nephropathy.
| Trial Design | |
| Indication | Albuminuria due to Diabetic Nephropathy |
| Patient Population | 125 subjects with macro-albuminuria on stable ACEi or ARB therapy |
| Intervention | This compound (200 mg once daily) or Placebo |
| Duration | 12 weeks |
| Primary Endpoint | Reduction from baseline in the urinary albumin-to-creatinine ratio (ACR) at Week 12 |
Results:
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The trial did not meet its primary endpoint of a statistically significant reduction in proteinuria compared to placebo.
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The baseline normalized ACR in the this compound group was 9.9% lower than in the placebo group, which was not statistically significant.
-
There was a clinically relevant mean ACR reduction from baseline of 23% (p=0.0027) in subjects who received this compound.
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The change in glomerular filtration rate (GFR) at Week 12 was -2.5 ml/min/1.73m2 in the this compound group and -6.2 ml/min/1.73m2 in the placebo group (p=0.077).
Safety:
-
This compound was generally well-tolerated.
-
Fewer adverse events were reported in the this compound group (77%) compared to the placebo group (85%).
-
Serious adverse events (SAEs) were reported in 9.5% of subjects in the this compound group and 11% in the placebo group. No SAEs in the this compound group were considered related to the study drug.
Signaling Pathways
ADAM-10 is a critical sheddase that cleaves the extracellular domains of numerous transmembrane proteins, thereby initiating downstream signaling cascades. The inhibition of ADAM-10 by this compound is expected to modulate these pathways.
Notch Signaling Pathway
ADAM-10 is the primary S2 cleavage enzyme for the Notch receptor. This cleavage is a prerequisite for the subsequent γ-secretase-mediated S3 cleavage, which releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus to regulate gene expression. Inhibition of ADAM-10 by this compound would be expected to block this activation cascade.
EGFR Ligand Shedding and Signaling
ADAM-10 is also involved in the shedding of certain Epidermal Growth Factor Receptor (EGFR) ligands, such as EGF and betacellulin. The release of these soluble ligands allows them to bind to and activate the EGFR, leading to downstream signaling through pathways like the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival. By inhibiting ADAM-10, this compound may reduce the shedding of these ligands and thereby attenuate EGFR signaling.
Conclusion
This compound is a potent and selective inhibitor of ADAM-10 and several MMPs with a well-characterized in vitro profile and demonstrated in vivo activity in a preclinical model of aneurysm. While the Phase 2 clinical trial in diabetic nephropathy did not meet its primary endpoint, the compound was well-tolerated and showed some signals of clinical activity. The data and methodologies presented in this guide provide a valuable case study for the development of metalloproteinase inhibitors and a foundation for future research into the roles of ADAM-10 in various disease states. Further investigation into the specific downstream molecular effects of this compound on signaling pathways such as Notch and EGFR could provide deeper insights into its biological activities and potential therapeutic applications.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
XL-784: A Technical Whitepaper on Matrix Metalloproteinase Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the matrix metalloproteinase (MMP) inhibitor, XL-784, with a core focus on its selectivity profile. The information is compiled to assist researchers and professionals in understanding the biochemical characteristics and methodologies for evaluating this class of compounds.
Executive Summary
This compound is a potent and selective inhibitor of specific matrix metalloproteinases and a disintegrin and metalloproteinases (ADAMs).[1][2][3][4] It demonstrates significant inhibitory activity against MMP-2, MMP-13, and ADAM10, with substantially lower activity against MMP-1.[1] This selectivity profile, particularly its MMP-1 sparing nature, is a key characteristic that has been explored for therapeutic applications, such as in diabetic nephropathy, where the modulation of extracellular matrix turnover is a critical factor. This paper will detail the quantitative inhibitory data for this compound, provide representative experimental protocols for assessing MMP inhibitor selectivity, and visualize the relevant biological pathways and experimental workflows.
Quantitative Inhibitory Profile of this compound
The selectivity of this compound is characterized by its differential inhibition of various MMPs and ADAMs, as determined by in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| MMP-1 | ~1900 - 2000 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 - 20 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1 - 2 |
| ADAM17 (TACE) | ~70 |
Table 1: In vitro inhibitory activity of this compound against a panel of matrix metalloproteinases and ADAMs.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound involves robust and standardized in vitro enzymatic assays. Below are detailed methodologies representative of those used to characterize MMP and ADAM inhibitors.
General Principle of Fluorogenic MMP/ADAM Activity Assay
These assays utilize a fluorogenic substrate that is cleaved by the active enzyme, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage.
Materials and Reagents
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Recombinant Human MMP/ADAM enzymes: Purified, often as a pro-enzyme requiring activation.
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Fluorogenic Substrate: Specific for the MMP or ADAM being assayed (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for some MMPs).
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Assay Buffer: Typically Tris-based buffer containing NaCl, CaCl2, and a non-ionic detergent like Brij-35 or Triton X-100. The pH is generally maintained around 7.5.
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APMA (4-Aminophenylmercuric Acetate): For in vitro activation of pro-MMPs.
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Test Inhibitor (e.g., this compound): Dissolved in a suitable solvent, typically DMSO.
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96-well black microplates: For fluorescence measurements.
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Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.
Experimental Workflow for IC50 Determination
Detailed Assay Protocol for a Representative MMP
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Enzyme Activation: If using a pro-MMP, incubate the enzyme with APMA (final concentration typically 1-2 mM) in assay buffer at 37°C for 1-3 hours. The optimal activation time should be determined empirically for each enzyme.
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Inhibitor and Enzyme Preparation:
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Prepare a serial dilution of this compound in DMSO. Further dilute these into assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
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Dilute the activated MMP enzyme to the desired working concentration in assay buffer.
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Assay Plate Setup:
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Add 50 µL of assay buffer to all wells of a 96-well black microplate.
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Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
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Add 20 µL of the diluted, activated enzyme to all wells except for the "no enzyme" control wells.
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Add 20 µL of assay buffer to the "no enzyme" control wells.
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Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
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Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate in assay buffer.
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Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for some common MMP substrates) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
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Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
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Biological Context and Signaling Pathways
MMPs and ADAMs are key regulators of the extracellular matrix (ECM) and are implicated in the pathogenesis of various diseases, including diabetic nephropathy. In this condition, hyperglycemia leads to an overproduction of ECM components and a dysregulation of their degradation, resulting in fibrosis and loss of renal function.
Role of MMPs and ADAMs in Diabetic Nephropathy
In the context of diabetic nephropathy, stimuli such as hyperglycemia and advanced glycation end-products (AGEs) lead to the upregulation of signaling pathways involving TGF-β and NF-κB. These pathways, in turn, increase the expression and activity of MMP-2, MMP-9, ADAM10, and ADAM17. The resulting aberrant enzymatic activity contributes to imbalanced ECM turnover, shedding of growth factors and cytokines, inflammation, and ultimately, renal fibrosis and albuminuria. This compound, by selectively inhibiting these key MMPs and ADAMs, aims to restore balance and mitigate the progression of renal damage.
Logical Workflow for MMP Inhibitor Selectivity Profiling
A systematic approach is essential to characterize the selectivity of a novel MMP inhibitor. The following diagram illustrates a typical workflow.
This workflow begins with a primary screen to identify potent inhibitors of the target enzyme. Hits are then subjected to dose-response analysis to quantify their potency (IC50). Subsequently, these compounds are tested against a panel of related enzymes to determine their selectivity profile. The final step involves calculating selectivity ratios to identify candidates with the desired therapeutic window.
Conclusion
This compound exhibits a distinct selectivity profile, potently inhibiting MMP-2, MMP-13, and ADAM10 while sparing MMP-1. This characteristic is crucial for its potential therapeutic application in diseases like diabetic nephropathy, where targeted modulation of ECM remodeling is desired without the side effects associated with broad-spectrum MMP inhibition. The experimental protocols and workflows outlined in this document provide a framework for the continued investigation and development of selective MMP inhibitors.
References
XL-784 Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective, orally bioavailable small molecule inhibitor of several members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families. This document provides a comprehensive overview of the target validation studies for this compound, with a focus on its primary targets, ADAM10, MMP-2, and MMP-13. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering insights into the mechanism of action, preclinical efficacy, and the experimental methodologies used to validate the therapeutic potential of this compound.
Molecular Targets of this compound
This compound was designed as a potent inhibitor of ADAM10 and was also found to exhibit significant inhibitory activity against several MMPs. A key feature of this compound is its specificity, particularly its sparing of MMP-1, which is intended to improve its safety profile compared to broader-spectrum MMP inhibitors.
In Vitro Enzyme Inhibition Profile
The inhibitory activity of this compound against a panel of recombinant human metalloproteinases was determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| ADAM10 | Potent Inhibition |
| ADAM17 (TACE) | ~70 |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
Table 1: In vitro inhibitory activity of this compound against various metalloproteinases.
Preclinical Target Validation Studies
The therapeutic potential of this compound was evaluated in preclinical models of diseases where its primary targets are known to be pathologically involved, including diabetic nephropathy and abdominal aortic aneurysm.
Diabetic Nephropathy
Rationale: ADAM10 is implicated in the pathogenesis of diabetic nephropathy through its role in shedding of various cell surface proteins involved in renal cell signaling and injury.[1][2][3] MMP-2 is also known to contribute to renal fibrosis.[4][5]
A Phase II clinical trial was initiated to evaluate this compound in patients with diabetic nephropathy; however, the trial did not meet its primary endpoint of reducing proteinuria. Further analysis of the data was planned to determine the future of the compound in this indication.
Abdominal Aortic Aneurysm (AAA)
Rationale: MMP-13 and MMP-2 are key enzymes involved in the degradation of the extracellular matrix of the aortic wall, a critical step in the formation and progression of abdominal aortic aneurysms.
A study in a mouse model of elastase-induced AAA demonstrated that oral administration of this compound led to a dose-dependent reduction in the expansion of the abdominal aorta.
| Treatment Group | Dose (mg/kg/day) | Mean Aortic Dilatation (%) |
| Control (Vehicle) | - | 158.5 ± 4.3 |
| This compound | 50 | 140.4 ± 3.2 |
| This compound | 125 | 129.3 ± 5.1 |
| This compound | 250 | 119.2 ± 3.5 |
| This compound | 375 | 88.6 ± 4.4 |
| This compound | 500 | 76.0 ± 3.5 |
| Doxycycline | 100 | 112.2 ± 2.0 |
Table 2: Effect of this compound on aortic dilatation in a mouse model of abdominal aortic aneurysm.
Experimental Protocols
In Vitro Metalloproteinase Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of recombinant human metalloproteinases.
General Protocol (Fluorogenic Substrate Assay):
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This typically involves incubation with a chemical activator like p-aminophenylmercuric acetate (APMA) or a protease like trypsin, followed by inhibition of the activator. Recombinant ADAM10 is typically already in its active form.
-
Assay Buffer: A suitable assay buffer is prepared, generally containing Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35, at a physiological pH.
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Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in assay buffer to the desired concentrations.
-
Assay Procedure:
-
Activated enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) in a 96-well plate for a defined period at room temperature or 37°C.
-
A fluorogenic substrate specific for the respective enzyme is added to initiate the reaction. These substrates are typically peptides conjugated to a fluorophore and a quencher. Cleavage of the substrate by the enzyme separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition at each concentration of this compound is determined relative to the vehicle control. The IC50 value is then calculated by fitting the percent inhibition data to a four-parameter logistic equation.
Murine Model of Elastase-Induced Abdominal Aortic Aneurysm
Objective: To evaluate the in vivo efficacy of this compound in preventing the progression of abdominal aortic aneurysm.
Animal Model:
-
Species and Strain: Male C57BL/6 mice are commonly used.
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Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
Surgical Procedure:
-
A midline laparotomy is performed to expose the abdominal aorta.
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The infrarenal aorta is isolated from the vena cava.
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Temporary ligatures are placed at the proximal and distal ends of the isolated segment.
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A solution of porcine pancreatic elastase is infused into the isolated aortic segment for a defined period (e.g., 5-10 minutes) at a controlled pressure. Alternatively, a perivascular application of elastase can be performed.
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The elastase solution is then aspirated, and the ligatures are removed to restore blood flow.
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The abdominal incision is closed in layers.
Drug Administration:
-
Formulation: this compound is suspended in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Dosing: Mice are treated daily with oral gavage of this compound at various doses (e.g., 50, 125, 250, 375, 500 mg/kg) or vehicle, starting from the day of surgery for a specified duration (e.g., 14 days). A positive control group treated with doxycycline may also be included.
Outcome Assessment:
-
Aortic Diameter Measurement: At the end of the treatment period, the mice are euthanized, and the abdominal aorta is exposed. The maximum external diameter of the infrarenal aorta is measured using a calibrated caliper or imaging software. The percentage increase in aortic diameter compared to the pre-treatment diameter is calculated.
-
Histological Analysis: The aortic tissue is harvested, fixed in formalin, and embedded in paraffin. Cross-sections are stained with hematoxylin and eosin (H&E) for general morphology and Verhoeff-van Gieson (VVG) stain for elastin integrity.
-
Immunohistochemistry: Aortic sections can be stained for markers of inflammation (e.g., CD45, Mac-2), and for the presence of MMPs.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: ADAM10 signaling in diabetic nephropathy.
Caption: MMP-2 signaling in renal fibrosis.
Caption: MMP-13 signaling in abdominal aortic aneurysm.
Experimental Workflows
Caption: In vitro enzyme inhibition assay workflow.
Caption: In vivo abdominal aortic aneurysm study workflow.
Conclusion
The target validation studies for this compound have established its potent inhibitory activity against ADAM10, MMP-2, and MMP-13. Preclinical studies in a relevant animal model of abdominal aortic aneurysm have demonstrated its in vivo efficacy in a dose-dependent manner. While the clinical development in diabetic nephropathy was not successful, the preclinical data suggests that the mechanism of action of this compound holds therapeutic promise for diseases characterized by excessive metalloproteinase activity and extracellular matrix degradation. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers interested in the continued investigation of this compound and related metalloproteinase inhibitors.
References
- 1. Renal ADAM10 and 17: Their Physiological and Medical Meanings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM metallopeptidase domain 10 knockdown enables podocytes to resist high glucose stimulation by inhibiting pyroptosis via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of type 2 diabetes on A disintegrin and metalloprotease 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases contribute to kidney fibrosis in chronic kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kidney Fibrosis and Matrix Metalloproteinases (MMPs) [imrpress.com]
Preclinical Profile of XL-784: A Novel Matrix Metalloproteinase Inhibitor for Diabetic Nephropathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for XL-784, a selective matrix metalloproteinase (MMP) inhibitor, in the context of diabetic nephropathy. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MMP inhibition for chronic kidney disease.
Core Efficacy Data in a Hypertensive, Type 2 Diabetic Nephropathy Rat Model
Preclinical evaluation of this compound was conducted in a robust model of progressive diabetic nephropathy: the uninephrectomized Type 2 Diabetic Nephropathy (T2DN) rat. This model exhibits key clinical features of human diabetic kidney disease, including hypertension and significant albuminuria.
Quantitative Effects on Proteinuria and Albuminuria
Chronic administration of this compound demonstrated a significant reduction in both proteinuria and albuminuria, key markers of kidney damage. The tables below summarize the key quantitative findings from a 4-month study in 12-month-old male T2DN rats.[1]
Table 1: Effect of this compound on Proteinuria in T2DN Rats [1]
| Treatment Group | Baseline Proteinuria (mg/day) | Change in Proteinuria over 4 months |
| Vehicle Control | ~200 | Increased |
| Lisinopril | ~200 | Decreased |
| This compound (low dose) | ~200 | Decreased |
| This compound (high dose) | ~200 | Decreased |
| This compound + Lisinopril | ~200 | Decreased |
Table 2: Effect of this compound on Albuminuria in T2DN Rats [1]
| Treatment Group | Baseline Albuminuria (mg/day) | Change in Albuminuria over 4 months |
| Vehicle Control | >120 | Rose to >200 mg/day |
| This compound | >120 | Fell by >50% |
| Lisinopril | >120 | Fell by >50% |
| This compound + Lisinopril | >120 | Fell by >50% |
Impact on Glomerulosclerosis
Histological analysis of kidney tissue revealed that this compound treatment led to a marked reduction in glomerulosclerosis, the scarring of the glomeruli. Notably, the effect of this compound on reducing glomerulosclerosis was more pronounced than that of the ACE inhibitor lisinopril.[1] The combination of this compound and lisinopril proved to be the most effective treatment in mitigating renal injury.[1]
Mechanism of Action: Selective MMP Inhibition
This compound is a potent and selective inhibitor of several matrix metalloproteinases. The inhibitory activity of this compound against a panel of MMPs is detailed in the table below.
Table 3: Inhibitory Activity (IC50) of this compound against various MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
Data sourced from commercially available information on this compound.
The high potency against MMP-2, MMP-9, and MMP-13 is particularly relevant to its therapeutic potential in diabetic nephropathy, as these MMPs are implicated in the pathological remodeling of the glomerular basement membrane and mesangial matrix.
Experimental Protocols
Animal Model and Study Design
-
Animal Model: 12-month-old male Type 2 Diabetic Nephropathy (T2DN) rats.
-
Surgical Modification: Uninephrectomy (surgical removal of one kidney) was performed to accelerate the progression of renal injury.
-
Acclimation: Animals were allowed a 2-week recovery period post-surgery before the commencement of treatment.
-
Treatment Groups (n=10 per group):
-
Group 1: Vehicle control (corn oil, 5 ml/kg, daily gavage).
-
Group 2: Lisinopril (20 mg/kg/day in drinking water) + vehicle gavage.
-
Group 3: this compound (low dose, specific dose not detailed in the primary source).
-
Group 4: this compound (high dose, specific dose not detailed in the primary source).
-
Group 5: Lisinopril (20 mg/kg/day) + this compound.
-
-
Duration of Study: 4 months.
Measurement of Renal Function
-
Proteinuria: The total amount of protein excreted in the urine over a 24-hour period was measured. While the specific assay is not detailed in the primary source, standard methods such as the Bradford or Lowry assays are typically employed.
-
Albuminuria: The amount of albumin excreted in the urine over a 24-hour period was quantified. This is a more specific marker of glomerular injury than total proteinuria. Enzyme-linked immunosorbent assays (ELISAs) specific for rat albumin are commonly used for this purpose.
Histological Analysis
-
Glomerulosclerosis Assessment: The degree of glomerular scarring was evaluated from kidney tissue sections. This typically involves staining with periodic acid-Schiff (PAS) to visualize the mesangial matrix and assess the extent of sclerosis. A semi-quantitative scoring system is often used to grade the severity of the lesions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound within the broader context of diabetic nephropathy pathogenesis and the experimental workflow of the preclinical study.
Caption: Pathogenesis of diabetic nephropathy and the inhibitory action of this compound.
Caption: Preclinical study workflow for evaluating this compound in diabetic nephropathy.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for diabetic nephropathy. Its ability to reduce proteinuria, albuminuria, and glomerulosclerosis in a relevant animal model, coupled with its selective MMP inhibition profile, provides a solid rationale for further clinical development. The observed synergistic effect with an ACE inhibitor suggests that this compound could be a valuable addition to the current standard of care for patients with diabetic kidney disease.
References
XL-784: A Technical Guide for Abdominal Aortic Aneurysm Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and experimental methodologies related to the investigation of XL-784 as a potential therapeutic agent for abdominal aortic aneurysm (AAA). The information is compiled from published research to support further investigation and drug development efforts in this critical area of cardiovascular disease.
Core Tenets of this compound's Action in AAA
Abdominal aortic aneurysm is a progressive and life-threatening condition characterized by the degradation of the aortic wall's extracellular matrix, in which matrix metalloproteinases (MMPs) play a crucial role.[1] this compound is a synthetic, limited-spectrum MMP inhibitor that has shown promise in preclinical AAA models by targeting key elastolytic MMPs.[1][2][3] A significant advantage of its targeted approach is the potential to avoid the side effects associated with broader-spectrum MMP inhibitors.[1]
Quantitative Data Summary
The efficacy of this compound in reducing aortic dilation in a murine AAA model has been demonstrated in a dose-dependent manner. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound against various Matrix Metalloproteinases
| MMP Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
This data highlights the potent and selective inhibitory profile of this compound against MMPs implicated in AAA pathogenesis, particularly MMP-2 and MMP-9.
Table 2: Dose-Dependent Efficacy of this compound in a Murine Elastase-Perfusion AAA Model
| Treatment Group (Daily Oral Gavage) | Mean Percentage Increase in Aortic Diameter (%ΔAD ± SE) | Percentage of Animals Developing Aneurysm (%ΔAD > 100%) |
| Vehicle Control | 158.5% ± 4.3% | 100% |
| This compound (50 mg/kg) | 140.4% ± 3.2% | Not Reported |
| This compound (125 mg/kg) | 129.3% ± 5.1% | Not Reported |
| This compound (250 mg/kg) | 119.2% ± 3.5% | 33% |
| This compound (375 mg/kg) | 88.6% ± 4.4% | 13% |
| This compound (500 mg/kg) | 76.0% ± 3.5% | 0% |
| Doxycycline (in drinking water) | 112.2% ± 2.0% | 86.7% |
| Doxycycline (by gavage) | Not Reported | 11.1% |
Data from Ennis T, et al. J Cardiovasc Pharmacol Ther. 2012.
Experimental Protocols
The primary preclinical evaluation of this compound for AAA was conducted using the well-established murine elastase-perfusion model.
Murine Elastase-Perfusion Model for AAA Induction
This model is designed to replicate the key pathological features of human AAA, including aortic dilation and extracellular matrix degradation.
1. Animal Model:
-
Species: Mouse (specific strain, e.g., C57BL/6)
-
Age/Weight: Typically 8-10 weeks old.
2. Surgical Procedure:
-
Anesthesia: Appropriate anesthesia is administered to the mice.
-
Surgical Exposure: A midline abdominal incision is made to expose the infrarenal abdominal aorta.
-
Aortic Isolation: The aorta is carefully isolated from the vena cava between the renal arteries and the aortic bifurcation.
-
Temporary Ligation: Temporary ligatures are placed at the proximal and distal ends of the isolated aortic segment.
-
Catheterization: A catheter is introduced into the isolated segment.
-
Elastase Perfusion: Porcine pancreatic elastase is infused into the isolated aortic segment to induce enzymatic degradation of the aortic wall. The aorta is typically perfused for a set period (e.g., 10 minutes) at a controlled pressure.
-
Restoration of Flow: The catheter is removed, the entry point is sutured, and the temporary ligatures are released to restore blood flow.
-
Closure: The abdominal incision is closed in layers.
3. Drug Administration:
-
Route: Oral gavage was used for the administration of this compound.
-
Dosing Regimen: Daily administration of this compound at various doses (50, 125, 250, 375, and 500 mg/kg) was initiated post-surgery and continued for the duration of the study (14 days).
-
Control Groups: A vehicle control group and a doxycycline-treated group were included for comparison.
4. Outcome Measures:
-
Aortic Diameter Measurement: The external diameter of the aorta is measured at the time of surgery (pre-perfusion) and at the end of the study (harvest).
-
Percentage Change in Aortic Diameter (%ΔAD): Calculated as: [ (Aortic Diameter at Harvest - Aortic Diameter Pre-perfusion) / Aortic Diameter Pre-perfusion ] * 100.
-
Histological Analysis: Aortic tissue is harvested, fixed, and sectioned for histological staining (e.g., Verhoeff-van Gieson for elastin) to assess the extent of elastin degradation and inflammation.
Signaling Pathways and Experimental Workflows
The pathogenesis of AAA involves complex signaling cascades that lead to the upregulation and activation of MMPs. This compound acts as a direct inhibitor of MMP activity.
Caption: Signaling pathways leading to MMP activation in AAA and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in the murine elastase-perfusion AAA model.
References
XL-784: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Selective Metalloproteinase Inhibitor
This technical guide provides a comprehensive overview of XL-784, a selective small-molecule inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound is a potent inhibitor of several metalloproteinases.[1][2][3][4] Its chemical and physical properties are summarized in the table below. The systematic IUPAC name for the free acid form of this compound is 1-PIPERAZINECARBOXYLIC ACID, 4-((4-(4-CHLOROPHENOXY)-3,5-DIFLUOROPHENYL)SULFONYL)-3-((HYDROXYAMINO)CARBONYL)-, 2-METHOXYETHYL ESTER, (3R)-.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1224964-36-6 | |
| Molecular Formula | Not explicitly stated, but MW is available | |
| Molecular Weight | 1122.15 g/mol | |
| Canonical SMILES | O=C(N1CC(C(NO)=O)N(S(=O)(C2=CC(F)=C(OC3=CC=C(Cl)C=C3)C(F)=C2)=O)CC1)OCCOC | |
| Aqueous Solubility | 20 µg/mL | |
| Appearance | Solid (form not specified) |
Mechanism of Action
This compound is a selective inhibitor of several matrix metalloproteinases (MMPs) and ADAMs (A Disintegrin and Metalloproteinases). It exhibits potent inhibitory activity against MMP-2, MMP-13, and ADAM10, with IC50 values in the low nanomolar range. The compound also inhibits MMP-9 and ADAM17. Notably, this compound is designed to be MMP-1 sparing, which is hypothesized to reduce the risk of musculoskeletal toxicity associated with broader-spectrum MMP inhibitors.
The inhibition of these metalloproteinases by this compound modulates the turnover of the extracellular matrix (ECM), a key process in various physiological and pathological conditions, including angiogenesis, cell proliferation, and tissue fibrosis.
In Vitro Activity
The inhibitory potency of this compound against a panel of metalloproteinases has been determined in various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| MMP-1 | ~1900 | |
| MMP-2 | 0.81 | |
| MMP-3 | 120 | |
| MMP-8 | 10.8 | |
| MMP-9 | 18 - ~20 | |
| MMP-13 | 0.56 | |
| ADAM10 | 1-2 | |
| ADAM17 | ~70 |
Preclinical and Clinical Data
Preclinical Studies
A preclinical study in a mouse model of abdominal aortic aneurysm demonstrated a dose-dependent effect of this compound in reducing aortic dilatation.
Table 3: Effect of this compound on Aortic Dilatation in a Mouse Model
| Treatment Group | Mean % Aortic Dilatation (± SEM) | P-value vs. Control | Reference |
| Control | 158.5 ± 4.3 | - | |
| This compound (50 mg/kg) | 140.4 ± 3.2 | <0.01 | |
| This compound (125 mg/kg) | 129.3 ± 5.1 | <0.01 | |
| This compound (250 mg/kg) | 119.2 ± 3.5 | <0.01 | |
| This compound (375 mg/kg) | 88.6 ± 4.4 | <0.01 | |
| This compound (500 mg/kg) | 76.0 ± 3.5 | <0.01 | |
| Doxycycline | 112.2 ± 2.0 | <0.05 |
In a rat model of diabetic nephropathy, this compound was shown to reduce proteinuria and glomerulosclerosis. When administered in combination with angiotensin II blockers, a significant reduction in proteinuria was observed.
Clinical Trials
This compound has been evaluated in Phase I and Phase II clinical trials.
-
Phase I: In healthy volunteers, single oral doses of this compound were well-tolerated and showed a favorable pharmacokinetic profile with dose-proportional absorption and oral bioavailability.
-
Phase II: A randomized, double-blind, placebo-controlled study was conducted in patients with albuminuria due to diabetic nephropathy. The primary endpoint was the reduction in proteinuria.
Signaling Pathway
The therapeutic effects of this compound in diabetic nephropathy are believed to be mediated through the inhibition of MMP-2, MMP-9, and ADAM10, which are implicated in the pathogenesis of renal fibrosis and inflammation. By inhibiting these enzymes, this compound can interfere with the signaling pathways that lead to the accumulation of extracellular matrix, a hallmark of diabetic kidney disease.
Experimental Protocols
In Vitro MMP Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against a specific MMP using a fluorogenic substrate.
Protocol Steps:
-
Reagent Preparation:
-
Reconstitute the recombinant human MMP enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic MMP substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the diluted this compound or vehicle control, and the MMP enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a defined period, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
In Vivo Mouse Model of Abdominal Aortic Aneurysm
This protocol outlines the key steps in the in vivo study of this compound in a mouse model of abdominal aortic aneurysm.
Protocol Steps:
-
Animal Model:
-
A total of 89 mice are used in the study.
-
Abdominal aortic aneurysms are induced through aortic perfusion.
-
-
Treatment Groups:
-
Animals are divided into multiple groups receiving different doses of this compound (50, 125, 250, 375, and 500 mg/kg/day), a vehicle control (Cremophor), or a positive control (doxycycline, 100 mg/kg/day).
-
-
Drug Administration:
-
This compound is administered daily via oral gavage in a 0.1 mL volume of Cremophor.
-
Doxycycline is provided in the drinking water.
-
-
Outcome Measurement:
-
After a specified treatment period, the animals are sacrificed.
-
The maximal dilatation of the aorta is measured to assess the extent of the aneurysm.
-
-
Data Analysis:
-
The percentage change in aortic diameter is calculated for each animal.
-
Statistical analysis is performed to compare the effects of the different treatments.
-
Phase II Clinical Trial in Diabetic Nephropathy
This section summarizes the key design elements of the Phase II clinical trial of this compound in patients with diabetic nephropathy.
Table 4: Phase II Clinical Trial Protocol Summary for this compound
| Trial Component | Description | Reference |
| Official Title | A Randomized, Double-Blind, Placebo-Controlled Study of XL784 Administered Orally to Subjects With Albuminuria Due to Diabetic Nephropathy | |
| Condition | Albuminuria, Diabetic Nephropathies | |
| Intervention | Drug: this compound | |
| Study Type | Interventional | |
| Phase | Phase 2 | |
| Enrollment | 125 participants | |
| Primary Outcome | Change in proteinuria | |
| Key Inclusion Criteria | - Type 1 or Type 2 diabetes mellitus with albuminuria- Glomerular filtration rate (GFR) ≥ 40 mL/min- Albumin-to-creatinine ratio (ACR) ≥ 500 mg/g- Stable dose of an ACE inhibitor or ARB for at least 3 months | |
| Key Exclusion Criteria | - Participation in another investigational study within 30 days- Hemoglobin A1c (HbA1c) > 10%- History of organ transplantation or current immunosuppressive therapy- Use of NSAIDs within 5 days of urine screening |
References
XL-784: A Potent Matrix Metalloproteinase Inhibitor - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the matrix metalloproteinase (MMP) inhibitor, XL-784. The document details its inhibitory activity against a range of MMPs, outlines a representative experimental protocol for determining such inhibitory concentrations, and visualizes key signaling pathways associated with the therapeutic targets of this compound.
Data Presentation: Inhibitory Activity of this compound
This compound is a selective inhibitor of several matrix metalloproteinases. Its fifty-percent inhibitory concentrations (IC50) against a panel of MMPs and related ADAMs (A Disintegrin and Metalloproteinase) are summarized in the table below. This data highlights the compound's potent and varied affinity for these enzymes.
| Target Enzyme | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1-2 |
| ADAM17 (TACE) | ~70 |
Experimental Protocols: Determination of IC50 Values
The following is a representative, detailed methodology for determining the IC50 values of a test compound like this compound against a panel of MMPs using a fluorogenic substrate-based assay.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a specific MMP by 50%.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -8, -9, -13)
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)
-
Test inhibitor (e.g., this compound) of known concentration, serially diluted
-
Positive control inhibitor (e.g., GM6001)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized MMP enzymes in assay buffer to a known stock concentration.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Perform serial dilutions of the test inhibitor (this compound) and the positive control inhibitor to achieve a range of concentrations.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Enzyme control wells: MMP enzyme solution and assay buffer.
-
Inhibitor wells: MMP enzyme solution and the various dilutions of the test inhibitor.
-
Positive control wells: MMP enzyme solution and the positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 325/393 nm or 490/520 nm).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the enzyme control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic model).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the function and evaluation of MMP inhibitors like this compound.
Caption: Workflow for a generic MMP inhibitor screening assay.
Caption: Role of MMPs in the progression of tissue fibrosis.
XL-784: An In-Depth Technical Guide to its In Vivo Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784, a potent and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13, and ADAM10 (TNF-α converting enzyme or TACE), was investigated for its therapeutic potential in various indications, including diabetic nephropathy. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of this compound, compiling available data from preclinical and clinical studies. Due to the discontinuation of its clinical development, publicly available data is limited. This document summarizes the accessible information to aid researchers and scientists in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.
Preclinical Pharmacokinetics
In vivo pharmacokinetic studies of this compound were conducted in rat models to establish its basic pharmacokinetic parameters and oral bioavailability.
Experimental Protocols
Study Design: Male Dahl salt-sensitive (S) rats were utilized to assess the pharmacokinetic profile of this compound. The compound was administered orally at various doses.
Dosing:
-
Single oral doses ranging from 50 mg/kg to 600 mg/kg were administered to assess dose-dependent exposure.
-
For a more detailed analysis, a single oral dose of 300 mg/kg was used to determine minimum blood levels over a 24-hour period.
Sample Collection: Blood samples were collected at 30 minutes post-administration to determine peak plasma concentrations (Cmax) and at 24 hours post-administration to determine minimum blood concentrations.
Analytical Method: Specific details of the analytical method used for the quantification of this compound in blood samples are not publicly available. However, such studies typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate drug concentration measurement.
Data Presentation
The following table summarizes the quantitative pharmacokinetic data obtained from preclinical studies in Dahl S rats.
| Parameter | 50-300 mg/kg Dose Range | 300 mg/kg Dose | 50-600 mg/kg Dose Range |
| Time to Peak Concentration (Tmax) | 30 minutes | - | 30 minutes |
| Peak Blood Concentration (Cmax) | - | - | 10 - 20 µM |
| Minimum Blood Concentration (24h) | 0.1 - 0.3 µM | ~1 µM | - |
It is noted that XL784 was found to be more soluble and have better oral bioavailability compared to its predecessor compound, XL081[1].
Clinical Pharmacokinetics
Phase I clinical trials were conducted to evaluate the safety and pharmacokinetic profile of this compound in healthy human volunteers. Subsequently, a Phase II trial was initiated in patients with diabetic nephropathy.
Experimental Protocols
Phase I Studies:
-
Study Design: Two Phase I studies were completed in a total of 70 healthy volunteers[2]. These were single and repeat dose studies.
-
Dosing: The specific dose ranges used in the Phase I trials are not publicly available. The compound was administered orally.
-
Sample Collection and Analysis: Details of the sample collection schedule and the bioanalytical methods used are not publicly available.
Phase II Study:
-
Study Design: A randomized, double-blind, placebo-controlled Phase II trial was conducted in patients with proteinuria associated with diabetic nephropathy[2].
-
Dosing: Patients received a daily oral dose of 200 mg of this compound[2].
-
Pharmacokinetic Assessments: While the primary endpoint was clinical efficacy, pharmacokinetic data was likely collected, though specific parameters have not been publicly disclosed.
Data Presentation
While specific quantitative data from the Phase I and II clinical trials are not available in the public domain, the following qualitative summary has been reported by the developing company, Exelixis.
| Parameter | Finding | Source |
| Oral Bioavailability | Orally bioavailable | |
| Dose Proportionality | Shows dose-proportional exposure | |
| Half-life (t½) | Approximately 8 hours | |
| Safety | Attractive safety and pharmacokinetic profiles observed in healthy volunteers |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the pharmacokinetic assessment of this compound, the following diagrams are provided.
Caption: Workflow of preclinical and clinical pharmacokinetic studies for this compound.
Caption: Relationship between physicochemical properties and the in vivo pharmacokinetic profile.
Conclusion
The available data on the in vivo pharmacokinetics of this compound indicate that the compound is orally bioavailable with dose-proportional exposure and an approximate 8-hour half-life in humans. Preclinical studies in rats provided initial estimates of its absorption and elimination characteristics. However, a comprehensive quantitative understanding of its clinical pharmacokinetics is limited due to the discontinuation of its development and the lack of publicly available detailed data from the Phase I and II trials. This guide serves as a consolidated resource of the known pharmacokinetic properties of this compound for the scientific community.
References
XL-784: A Technical Overview of Oral Bioavailability and Half-Life
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784, a potent and selective small-molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and various matrix metalloproteinases (MMPs), was developed by Exelixis as a potential therapeutic agent. This technical guide provides a comprehensive overview of the publicly available information regarding the oral bioavailability and half-life of this compound, intended for researchers, scientists, and drug development professionals. While specific quantitative data from clinical trials remains proprietary, this document synthesizes information from press releases and preclinical studies to offer a summary of its pharmacokinetic profile and mechanism of action.
Pharmacokinetic Profile of this compound
Based on announcements from Exelixis regarding the outcomes of Phase I clinical trials in healthy volunteers, this compound has been characterized as orally bioavailable with a half-life conducive to manageable dosing regimens.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound. It is important to note that this information is derived from company press releases and not from peer-reviewed publications of the full clinical trial data.
| Parameter | Value | Species | Study Phase | Source |
| Oral Bioavailability | Orally Bioavailable (Specific percentage not disclosed) | Human | Phase I | |
| Half-life (t½) | Approximately 8 hours | Human | Phase I | [1] |
| Exposure | Dose-proportional | Human | Phase I |
Experimental Protocols
Detailed protocols for the Phase I clinical trials in healthy volunteers are not publicly available. However, general methodologies for determining the oral bioavailability and half-life of small molecule inhibitors, along with preclinical study designs for this compound, can be described.
General Methodology for Phase I Pharmacokinetic Studies
Phase I clinical trials for small molecule inhibitors like this compound typically involve the oral administration of single and sometimes multiple ascending doses to healthy volunteers. The primary objectives of these studies are to assess the safety, tolerability, and pharmacokinetic profile of the compound.
Key Procedures:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited based on specific inclusion and exclusion criteria.
-
Dose Administration: The study is often designed as a dose-escalation trial. Single oral doses of this compound would be administered to different cohorts of subjects, starting at a low dose and gradually increasing.
-
Blood Sampling: Serial blood samples are collected from each subject at predefined time points before and after drug administration.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used to quantify the concentration of this compound and any major metabolites in plasma or serum.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Oral Bioavailability (F%): While an absolute bioavailability study comparing oral to intravenous administration provides a definitive percentage, relative bioavailability can be assessed across different oral formulations. The statement "orally bioavailable" suggests that the compound is absorbed to a degree sufficient for systemic exposure and potential therapeutic effect.
-
Preclinical In Vivo Studies
Preclinical studies in animal models are crucial for initial pharmacokinetic assessment. While specific reports on this compound's preclinical pharmacokinetics are limited, a general protocol can be inferred from similar studies.
Typical Animal Model Protocol:
-
Animal Model: Rodent models (e.g., mice or rats) are commonly used.
-
Drug Formulation and Administration: this compound would be formulated in a suitable vehicle for oral administration, such as by oral gavage.
-
Dosing: Animals would receive a single oral dose of this compound.
-
Blood Sampling: Blood samples are collected at various time points post-dosing via methods like tail vein or retro-orbital sampling.
-
Sample Processing and Analysis: Plasma is separated and analyzed using a validated bioanalytical method (e.g., LC-MS/MS) to determine drug concentrations.
-
Pharmacokinetic Parameter Calculation: Similar to human studies, concentration-time data is used to calculate AUC, Cmax, Tmax, and t½. To determine absolute oral bioavailability, a separate cohort of animals would receive an intravenous dose of this compound, and the AUC from the oral dose would be compared to the AUC from the intravenous dose.
Signaling Pathways and Mechanism of Action
This compound is an inhibitor of ADAM-10 and various matrix metalloproteinases (MMPs). These enzymes are involved in key signaling pathways implicated in cellular processes such as proliferation, migration, and extracellular matrix remodeling. In the context of renal disease, these pathways are particularly relevant to the development of fibrosis.
ADAM-10 and Notch Signaling Pathway
ADAM-10 is a key sheddase for the Notch receptor. The binding of a Notch ligand on an adjacent cell to the Notch receptor initiates a series of proteolytic cleavages. ADAM-10 performs the S2 cleavage, which is a prerequisite for the subsequent S3 cleavage by the γ-secretase complex. This final cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene transcription. By inhibiting ADAM-10, this compound can modulate Notch signaling.
References
Methodological & Application
Application Notes and Protocols for XL-784 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective inhibitor of several matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with particularly high affinity for MMP-2, MMP-13, and ADAM10.[1][2] Its ability to modulate the activity of these key enzymes involved in extracellular matrix remodeling makes it a valuable tool for preclinical research in various pathological conditions, including abdominal aortic aneurysm (AAA).[1][3] These application notes provide a comprehensive guide for the use of this compound in animal models, focusing on a well-documented murine model of AAA. Due to the limited publicly available data on the pharmacokinetics and toxicology of this compound, this guide also includes general considerations and data from other selective MMP inhibitors to aid in study design.
Data Presentation
In Vitro Inhibitory Profile of this compound
| Target | IC₅₀ (nM) | Reference |
| MMP-1 | ~1900 | [1] |
| MMP-2 | 0.81 | |
| MMP-3 | 120 | |
| MMP-8 | 10.8 | |
| MMP-9 | 18-20 | |
| MMP-13 | 0.56 | |
| ADAM10 (TACE) | 1-2 | |
| ADAM17 (TACE) | ~70 |
In Vivo Dosing of this compound in a Mouse Model of Abdominal Aortic Aneurysm
| Animal Model | Dosing Regimen | Vehicle | Efficacy | Reference |
| C57BL/6 Mice (Elastase-induced AAA) | 50, 125, 250, 375, 500 mg/kg/day | Cremophor | Dose-dependent inhibition of aortic dilatation. | |
| Daily oral gavage for 14 days | Higher doses (375 and 500 mg/kg) were more effective than doxycycline. |
Note: Specific pharmacokinetic and toxicological data for this compound in animal models are not publicly available. The in vivo studies in mice reported that all animals tolerated the treatments similarly.
Reference Dosing of Other Selective MMP-13 Inhibitors in Animal Models
This table provides data from other selective MMP-13 inhibitors and is intended for reference only when designing studies with this compound in other species. Dose selection for this compound in new species will require careful dose-range finding studies.
| Compound | Animal Model | Dosing Regimen | Vehicle | Observations | Reference |
| Selective MMP-13 Inhibitor | Mice (Collagen-induced arthritis) | 3, 10, 30 mg/kg/day | Not Specified | Dose-dependent decrease in clinical signs of arthritis and joint erosion. No toxic effects observed. | |
| PF-152 (Selective MMP-13 Inhibitor) | Dogs (Osteoarthritis) | 3 concentrations (not specified) | Not Specified | Reduced cartilage lesions and biomarkers of cartilage degradation. | |
| ALS 1-0635 (Selective MMP-13 Inhibitor) | Rats (Surgical medial meniscus tear) | Twice daily oral administration | Not Specified | Chondroprotective effects without observable musculoskeletal toxicity. |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Cremophor EL (or other suitable nonionic solubilizer)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation: Prepare the desired concentration of Cremophor in sterile saline or PBS. For example, a 10% Cremophor solution can be made by mixing 1 part Cremophor EL with 9 parts sterile saline.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Solubilization:
-
Add the weighed this compound powder to a sterile tube.
-
Add the appropriate volume of the Cremophor vehicle to achieve the target concentration.
-
Vortex the mixture vigorously for several minutes until the powder is fully suspended.
-
If necessary, sonicate the mixture in a water bath for short intervals to aid dissolution.
-
-
Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
Elastase-Induced Abdominal Aortic Aneurysm (AAA) in Mice
This protocol is adapted from established methods for inducing AAA in mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Porcine pancreatic elastase (PPE)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, micro-dissectors)
-
Surgical microscope
-
Sutures (e.g., 6-0 silk)
-
Heating pad
-
This compound dosing solution
-
Oral gavage needles
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal aorta.
-
Carefully dissect the infrarenal aorta from the surrounding tissues, avoiding damage to the vessel and adjacent nerves.
-
Temporarily ligate the aorta proximally and distally to the intended perfusion site.
-
Create a small puncture in the aorta with a fine needle.
-
Infuse a solution of porcine pancreatic elastase in sterile saline into the isolated aortic segment for a defined period (e.g., 5-10 minutes) to induce enzymatic degradation of the aortic wall.
-
After the incubation period, remove the elastase solution and restore blood flow by removing the ligatures.
-
Close the abdominal incision in layers using sutures.
-
-
Post-Operative Care:
-
Administer appropriate analgesia as per institutional guidelines.
-
Monitor the animals closely for recovery from anesthesia and any signs of distress.
-
-
This compound Administration:
-
Beginning on the day of surgery (or as per the study design), administer the prepared this compound solution or vehicle control to the mice via oral gavage.
-
Continue daily administration for the duration of the study (e.g., 14 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Harvest the abdominal aorta and measure the maximal external diameter.
-
The percentage increase in aortic diameter compared to the pre-operative measurement is used to quantify the severity of the aneurysm.
-
Tissues can be collected for histological analysis, protein expression, or other molecular assays.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in abdominal aortic aneurysm.
Caption: Experimental workflow for the elastase-induced AAA model.
References
XL-784 Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs).[1][2][3] These enzymes play crucial roles in the remodeling of the extracellular matrix and cell signaling, and their dysregulation is implicated in various pathological processes, including fibrosis, inflammation, and cancer.[1][2] this compound has demonstrated efficacy in preclinical models, highlighting its therapeutic potential.
These application notes provide detailed protocols for the formulation and in vivo administration of this compound, along with a summary of its known biological activities and relevant signaling pathways.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1-2 |
| ADAM17 (TACE) | ~70 |
Source:
In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm
| Treatment Group | Dose (mg/kg/day) | Mean % Aortic Dilatation (± SEM) |
| Control | - | 158.5% ± 4.3% |
| This compound | 50 | 140.4% ± 3.2% |
| This compound | 125 | 129.3% ± 5.1% |
| This compound | 250 | 119.2% ± 3.5% |
| This compound | 375 | 88.6% ± 4.4% |
| This compound | 500 | 76.0% ± 3.5% |
| Doxycycline | 100 | 112.2% ± 2.0% |
Source:
Experimental Protocols
Formulation of this compound for Oral Gavage in Mice
Due to its low aqueous solubility (20 µg/mL), this compound requires a specific formulation for effective in vivo delivery. The following protocol is based on a published study and common laboratory practices for formulating poorly soluble compounds.
Materials:
-
This compound powder
-
Cremophor® EL (or other appropriate grade, e.g., RH 40)
-
Sterile vehicle (e.g., saline or phosphate-buffered saline (PBS))
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and gavage needles
Protocol 1: Simple Cremophor®-Based Formulation
This protocol is adapted from a published study using this compound in mice.
-
Preparation of Vehicle: Prepare the desired final volume of the vehicle. The published study used 0.1 mL of Cremophor® per mouse. For a stock solution, a mixture of Cremophor® and saline/PBS can be prepared. A common starting point is a 10% Cremophor® solution (1 part Cremophor® to 9 parts saline/PBS).
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
Dissolution:
-
Add the weighed this compound powder to a sterile conical tube.
-
Add the Cremophor® vehicle to the tube.
-
Vortex the mixture vigorously for 5-10 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Administration: Administer the formulated this compound solution to mice via oral gavage using an appropriate gauge gavage needle. The typical administration volume for a mouse is 0.1 mL.
Protocol 2: Alternative Formulation with Co-solvents
For compounds with very poor solubility, a multi-component vehicle may be necessary.
-
Stock Solution Preparation (in DMSO):
-
Dissolve this compound in 100% Dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution.
-
-
Vehicle Preparation: Prepare a mixture of PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Formulation:
-
Add the required volume of the this compound stock solution in DMSO to a sterile tube.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final desired volume and concentration. The final concentration of DMSO should be kept low (ideally below 5-10%) to minimize toxicity.
-
-
Administration: Administer the final formulation via oral gavage as described above.
Important Considerations:
-
Vehicle Control: Always include a vehicle control group in your in vivo experiments to account for any effects of the formulation itself.
-
Formulation Stability: Prepare the formulation fresh daily if stability is unknown. Visually inspect for any precipitation before each administration.
-
Dose Calculation: Calculate the required dose based on the body weight of each animal.
In Vivo Study Workflow: Abdominal Aortic Aneurysm Model
The following is a generalized workflow based on the published study of this compound in a mouse model of abdominal aortic aneurysm.
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Induction of Aneurysm: Surgically induce abdominal aortic aneurysm using established methods (e.g., elastase perfusion).
-
Group Allocation: Randomly assign animals to different treatment groups (vehicle control, this compound at various doses, positive control like doxycycline).
-
Treatment Administration: Begin daily oral gavage of the formulated this compound or vehicle control on the day of surgery or as per the study design.
-
Monitoring: Monitor the health of the animals daily, including body weight and any signs of distress.
-
Endpoint Analysis: At the end of the study period (e.g., 14 or 28 days), euthanize the animals and harvest the aortas.
-
Measurement of Aortic Dilatation: Measure the maximal diameter of the suprarenal aorta to quantify the extent of aneurysm formation.
-
Histological and Molecular Analysis (Optional): Perform histological staining (e.g., H&E, Verhoeff-van Gieson) to assess aortic wall structure and inflammatory cell infiltration. Conduct molecular analyses (e.g., qPCR, Western blot) to measure the expression of MMPs, inflammatory cytokines, and other relevant markers.
Visualizations
Signaling Pathways of MMP and ADAM Inhibition by this compound
Caption: Inhibition of MMPs and ADAMs by this compound blocks downstream pathological processes.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating this compound efficacy in a disease model.
References
XL-784 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective inhibitor of several matrix metalloproteinases (MMPs).[1][2] It displays very limited aqueous solubility (20 μg/mL).[1][2] Due to its inhibitory action on MMPs, which are key enzymes in the degradation of the extracellular matrix, this compound holds significant potential for research in oncology, inflammation, and cardiovascular diseases.[1] These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in experimental settings, and an overview of the relevant biological pathways.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1224964-36-6 | |
| Molecular Weight | 549.93 g/mol | |
| Aqueous Solubility | 20 μg/mL |
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO). For in vivo applications, co-solvent systems are often necessary.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Comments |
| DMSO | ≥ 85 mg/mL | Sonication is recommended to aid dissolution. |
| Aqueous Buffer | 20 µg/mL | Very low solubility. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (3.56 mM) | A common co-solvent system for in vivo studies. Sonication is recommended. |
| Cremophor | Soluble (concentration not specified) | Used as a solubilizer and emulsifying agent for oral gavage in mice. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Sterile filter (0.22 µm)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile polypropylene tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming of the solution to 37°C for 10-15 minutes may be beneficial.
-
Alternatively, or in addition to warming, sonication of the solution for 5-10 minutes can aid in dissolution.
-
-
Sterilization (Optional): If required for cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the high-concentration stock solution to the final working concentration for use in cell culture or enzymatic assays.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium or assay buffer
-
Sterile polypropylene tubes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions rather than a single large dilution.
-
Prepare an intermediate dilution of the stock solution in cell culture medium or assay buffer.
-
Vortex briefly to mix.
-
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the final volume of cell culture medium or assay buffer to achieve the desired working concentration.
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.
Preparation of Dosing Solutions for In Vivo Studies
Objective: To prepare a homogenous and stable formulation of this compound for oral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
or Cremophor
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Protocol (Co-solvent Formulation):
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound DMSO stock solution to the vehicle to achieve a final DMSO concentration of 10% and the desired final concentration of this compound (e.g., 4 mg/mL).
-
Vortex the solution thoroughly.
-
Sonicate the solution until it is clear and homogenous.
-
Use the freshly prepared dosing solution for administration.
Protocol (Cremophor Formulation):
-
Dilute this compound in Cremophor to the desired concentration for oral gavage.
-
The exact ratio of this compound to Cremophor should be optimized for the specific dose and animal model.
-
Ensure the final formulation is a homogenous suspension or solution before administration.
Signaling Pathway
This compound is a selective inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components, such as collagen and gelatin. The activity of MMPs is tightly regulated, and their dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation.
This compound exerts its effect by binding to the active site of specific MMPs, thereby preventing them from cleaving their substrates in the ECM. It is particularly potent against MMP-2, MMP-13, and ADAM10 (TACE), with IC50 values in the low nanomolar range. It also shows inhibitory activity against MMP-9 and ADAM17.
Table 2: Inhibitory Activity of this compound against various MMPs
| MMP Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
Data compiled from multiple sources.
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for the Administration of an ADAM/MMP Inhibitor in Mouse Models of Fibrosis
Disclaimer: Publicly available research detailing the specific administration of XL-784 in preclinical mouse models of fibrosis is limited. The following application notes and protocols are provided as a representative guide for researchers and drug development professionals interested in evaluating ADAM/MMP inhibitors, such as this compound, in a common, well-established mouse model of pulmonary fibrosis.
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leading to tissue scarring and organ dysfunction.[1] Transforming growth factor-beta (TGF-β) is a key mediator in the development of fibrosis.[2][3] The activation of fibroblasts into myofibroblasts, which are the primary producers of ECM components like collagen, is a central event in the progression of fibrotic diseases.[1][4]
This compound is a small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and Matrix Metalloproteinase-2 (MMP-2). These enzymes are involved in cell-cell signaling and ECM remodeling, processes implicated in the pathogenesis of fibrosis. While clinical trials have explored this compound in the context of diabetic nephropathy, its potential as an anti-fibrotic agent in other organ systems warrants investigation in relevant preclinical models.
This document provides a detailed protocol for the administration and evaluation of a hypothetical ADAM/MMP inhibitor in a bleomycin-induced mouse model of pulmonary fibrosis, a widely used model for studying idiopathic pulmonary fibrosis (IPF).
Data Presentation: Hypothetical Quantitative Data Summary
The following table represents a template for summarizing quantitative data from a study evaluating an ADAM/MMP inhibitor in a bleomycin-induced pulmonary fibrosis model.
| Treatment Group | Dose (mg/kg) | Route of Administration | Treatment Frequency | Ashcroft Score (Mean ± SD) | Hydroxyproline Content (µ g/lung ) (Mean ± SD) | Collagen Type I Alpha 1 (Col1a1) mRNA Expression (Fold Change) (Mean ± SD) | Alpha-Smooth Muscle Actin (α-SMA) Protein Expression (Fold Change) (Mean ± SD) |
| Saline Control | - | Intratracheal | Single Dose | 1.2 ± 0.4 | 150 ± 25 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Bleomycin + Vehicle | - | Intratracheal + Oral Gavage | Single Dose + Daily | 6.5 ± 1.1 | 450 ± 50 | 8.2 ± 1.5 | 7.5 ± 1.2 |
| Bleomycin + Inhibitor | 10 | Oral Gavage | Daily | 4.8 ± 0.9 | 320 ± 40 | 4.5 ± 0.8 | 4.2 ± 0.9 |
| Bleomycin + Inhibitor | 30 | Oral Gavage | Daily | 3.2 ± 0.7 | 210 ± 35 | 2.1 ± 0.5 | 2.5 ± 0.6 |
| Nintedanib | 60 | Oral Gavage | Daily | 3.5 ± 0.8 | 230 ± 30 | 2.8 ± 0.6 | 3.0 ± 0.7 |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a potent inducer of lung injury and subsequent fibrotic response.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal intubation platform and light source
-
22-gauge catheter
-
Microsyringe
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Anesthesia: Anesthetize the mice using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Place the anesthetized mouse on an intubation platform.
-
Visualize the trachea using a light source and gently insert a 22-gauge catheter into the trachea.
-
Administer a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline via the catheter.
-
The saline control group receives 50 µL of sterile saline only.
-
-
Recovery: Monitor the mice until they have fully recovered from anesthesia. Provide supportive care as needed.
Administration of a Test Compound
This protocol outlines the general procedure for administering a test compound, such as an ADAM/MMP inhibitor, to mice in the bleomycin-induced fibrosis model.
Materials:
-
Test compound (ADAM/MMP inhibitor)
-
Vehicle for dissolving the test compound (e.g., sterile water, PBS, 0.5% carboxymethylcellulose)
-
Oral gavage needles or injection syringes and needles
-
Positive control drug (e.g., Nintedanib)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in the appropriate vehicle. Prepare fresh dilutions for daily administration.
-
Treatment Initiation: Begin administration of the test compound either prophylactically (starting at the same time as or shortly after bleomycin administration) or therapeutically (starting after the initial inflammatory phase, e.g., day 7 or 14 post-bleomycin).
-
Administration Route:
-
Oral Gavage: Administer the compound solution directly into the stomach using a ball-tipped gavage needle.
-
Intraperitoneal (IP) Injection: Inject the compound solution into the peritoneal cavity.
-
-
Dosing and Frequency: The dose and frequency will depend on the pharmacokinetic and pharmacodynamic properties of the specific compound. A typical starting point for a new compound might be a once-daily administration.
-
Control Groups:
-
Vehicle Control: Administer the vehicle alone to a group of bleomycin-treated mice.
-
Positive Control: Administer a known anti-fibrotic drug like Nintedanib to a group of bleomycin-treated mice.
-
-
Study Duration: The study typically runs for 14 to 28 days post-bleomycin administration.
Assessment of Pulmonary Fibrosis
3.3.1. Histological Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the lungs with saline. Inflate the lungs with 10% neutral buffered formalin and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall lung morphology and inflammation.
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition (blue staining).
-
-
Quantification: Use a semi-quantitative scoring system, such as the Ashcroft score, to grade the extent of fibrosis.
3.3.2. Hydroxyproline Assay
-
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Its quantification provides an estimate of total collagen content in the lung tissue.
-
Procedure:
-
Harvest a portion of the lung tissue and hydrolyze it in concentrated hydrochloric acid at a high temperature.
-
Neutralize the hydrolysate and react it with chloramine-T and Ehrlich's reagent.
-
Measure the absorbance of the resulting colorimetric product and calculate the hydroxyproline concentration based on a standard curve.
-
3.3.3. Gene and Protein Expression Analysis
-
RNA/Protein Extraction: Homogenize lung tissue to extract total RNA or protein.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of key fibrotic markers such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Western Blot: Determine the protein levels of α-SMA, collagen type I, and other relevant proteins.
Visualizations
References
- 1. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idiopathic pulmonary fibrosis: disease mechanisms and drug development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing XL-784 in Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases critical in the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. Zymography is a widely used technique to detect and characterize the activity of MMPs. This application note provides detailed protocols for the use of this compound in both standard gelatin zymography and in-situ zymography to assess its inhibitory effects on MMP activity.
Principle of this compound in Zymography
Zymography allows for the detection of proteolytic activity of enzymes, most notably MMPs, following separation by polyacrylamide gel electrophoresis (PAGE). The polyacrylamide gel is copolymerized with a substrate, such as gelatin for detecting MMP-2 and MMP-9. After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to regain their activity. Subsequently, the gel is incubated in a developing buffer, which allows the active MMPs to digest the gelatin substrate. When the gel is stained with Coomassie Brilliant Blue, areas of enzymatic activity appear as clear bands against a dark blue background.
The introduction of this compound into the developing buffer allows for the assessment of its inhibitory effect on MMP activity. By comparing the intensity of the lysis bands in the presence and absence of this compound, a qualitative and semi-quantitative analysis of its inhibitory potency can be achieved.
Data Presentation
Table 1: Inhibitory Activity of this compound against various MMPs
| Target MMP | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
Note: IC50 values are approximate and may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Standard Gelatin Zymography for Assessing this compound Inhibition
This protocol is designed to assess the inhibitory effect of this compound on MMPs, particularly MMP-2 and MMP-9, in biological samples such as conditioned cell culture media or tissue extracts.
Materials:
-
This compound (stock solution in DMSO)
-
Gelatin powder
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl
-
Sodium dodecyl sulfate (SDS)
-
Ammonium persulfate (APS)
-
TEMED
-
Triton X-100
-
Calcium chloride (CaCl2)
-
Zinc chloride (ZnCl2)
-
Coomassie Brilliant Blue R-250
-
Methanol
-
Glacial acetic acid
-
Non-reducing sample buffer
-
Protein molecular weight standards
-
Biological sample containing MMPs (e.g., conditioned media from cultured cells)
Methodology:
-
Preparation of Gelatin Zymography Gels (10%):
-
Prepare a 10% separating gel containing 1 mg/mL gelatin.
-
Overlay with a 4% stacking gel.
-
Allow the gel to polymerize completely.
-
-
Sample Preparation and Electrophoresis:
-
Mix your biological sample with non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein into the wells of the gelatin zymography gel. Include a protein molecular weight marker.
-
Run the gel at 150V at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Inhibition:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice for 30 minutes each in renaturing buffer (50 mM Tris-HCl pH 7.5, 2.5% Triton X-100) with gentle agitation to remove SDS and allow enzyme renaturation.
-
Wash the gel for 30 minutes in developing buffer without the inhibitor (50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2).
-
Cut the gel into strips, one for each concentration of this compound to be tested and a control.
-
Incubate the gel strips overnight at 37°C in developing buffer containing different concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM). The control strip should be incubated in developing buffer with the same concentration of DMSO as the highest this compound concentration.
-
-
Staining and Destaining:
-
After incubation, stain the gel strips with Coomassie Brilliant Blue staining solution (0.5% Coomassie Blue R-250 in 40% methanol, 10% acetic acid) for 1 hour with gentle agitation.
-
Destain the gel strips in destaining solution (40% methanol, 10% acetic acid) until clear bands of gelatinolysis are visible against a blue background.
-
-
Data Analysis:
-
Image the zymogram using a gel documentation system.
-
Quantify the intensity of the lysis bands using densitometry software.
-
Compare the band intensities of the this compound treated lanes to the control lane to determine the extent of inhibition.
-
Protocol 2: In-Situ Zymography for Localizing this compound Inhibition
This protocol allows for the localization of MMP activity and its inhibition by this compound directly within tissue sections.
Materials:
-
This compound (stock solution in DMSO)
-
Frozen or paraffin-embedded tissue sections
-
DQ (dye-quenched) gelatin (e.g., from Thermo Fisher Scientific)
-
Reaction buffer (50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl2, and 0.2 mM sodium azide)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Coverslips
Methodology:
-
Tissue Section Preparation:
-
Prepare thin frozen or deparaffinized tissue sections on microscope slides.
-
Rehydrate the sections if necessary.
-
-
Inhibitor Application and Substrate Incubation:
-
Prepare a working solution of DQ gelatin in the reaction buffer.
-
Prepare separate DQ gelatin solutions containing various concentrations of this compound (e.g., 0 nM, 10 nM, 100 nM, 1 µM). A control with DMSO should be included.
-
Apply the DQ gelatin solution with or without this compound to the tissue sections.
-
Incubate the slides in a humidified, dark chamber at 37°C for a duration determined by preliminary experiments (e.g., 2-24 hours).
-
-
Washing and Mounting:
-
After incubation, gently wash the slides with PBS to remove excess substrate.
-
Mount the slides with a coverslip using a mounting medium containing a nuclear counterstain like DAPI.
-
-
Microscopy and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Cleavage of the DQ gelatin by MMPs will result in a fluorescent signal.
-
Compare the fluorescence intensity in the this compound treated sections to the control section to assess the level of inhibition. The localization of the fluorescent signal will indicate where the MMP activity is occurring within the tissue.
-
Visualizations
Caption: Standard Zymography Workflow with this compound.
Caption: Mechanism of MMP Inhibition by this compound.
XL-784: A Potent Tool for Investigating Extracellular Matrix Remodeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular matrix (ECM) remodeling is a dynamic process involving the synthesis, degradation, and modification of ECM components. This process is fundamental to various physiological events, including development, wound healing, and tissue homeostasis. Dysregulation of ECM remodeling is a hallmark of numerous pathological conditions, such as fibrosis, cancer metastasis, and cardiovascular diseases. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation of ECM proteins, including collagens, fibronectin, and laminin. Their activity is tightly regulated, and their dysregulation is implicated in the aforementioned pathologies.
XL-784 is a potent and selective small-molecule inhibitor of several MMPs, making it a valuable research tool for elucidating the role of these enzymes in ECM remodeling. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of ECM dynamics.
Mechanism of Action
This compound is a selective inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).[1][2][3] It exhibits high potency against MMP-2, MMP-9, and MMP-13, which are key enzymes involved in the degradation of basement membrane and interstitial collagens.[1][2] Additionally, this compound inhibits ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE), which are involved in the shedding of cell surface proteins, including growth factors and their receptors. The inhibitory activity of this compound is attributed to its ability to chelate the zinc ion within the catalytic domain of these metalloproteinases, thereby blocking their enzymatic activity. By inhibiting these key enzymes, this compound effectively modulates the degradation of the extracellular matrix, making it a powerful tool to study the pathological consequences of excessive ECM turnover.
Quantitative Data
The inhibitory potency of this compound against a panel of MMPs has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1-2 |
| ADAM17 (TACE) | ~70 |
Data compiled from multiple sources.
In vivo studies using a mouse model of abdominal aortic aneurysm have demonstrated the efficacy of this compound in a dose-dependent manner.
| This compound Dose (mg/kg/day) | Aortic Dilatation (% of Control) |
| 50 | 88.6 |
| 125 | 81.6 |
| 250 | 75.2 |
Data adapted from in vivo studies.
Signaling Pathway
This compound primarily exerts its effects by directly inhibiting the enzymatic activity of MMPs and ADAMs. These enzymes are critical downstream effectors in various signaling pathways that regulate ECM remodeling. By blocking MMP and ADAM activity, this compound can indirectly influence signaling cascades involved in cell proliferation, migration, and inflammation.
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on ECM remodeling.
In Vitro MMP Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on the activity of purified MMPs using a fluorogenic substrate.
Materials:
-
Recombinant active MMP-2, MMP-9, or MMP-13
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Add 50 µL of diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the recombinant MMP solution (pre-diluted in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants or tissue extracts and to assess the inhibitory effect of this compound.
Materials:
-
Cell culture supernatant or tissue extract
-
SDS-PAGE equipment
-
10% SDS-polyacrylamide gels containing 1 mg/mL gelatin
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining and destaining solutions
-
This compound
Procedure:
-
Culture cells to 70-80% confluency and then switch to serum-free media. Treat cells with various concentrations of this compound for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of the samples.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in Zymogram Renaturing Buffer at room temperature with gentle agitation.
-
Incubate the gel in Zymogram Developing Buffer overnight at 37°C. For inhibitor studies, the developing buffer can be supplemented with a desired concentration of this compound.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
Quantify the band intensity using densitometry software.
Western Blotting for Collagen Degradation
This protocol allows for the visualization of collagen type I degradation by MMPs and the protective effect of this compound.
Materials:
-
Purified collagen type I
-
Activated MMP-2 or MMP-9
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against collagen type I
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Incubate purified collagen type I with activated MMP in Reaction Buffer in the presence or absence of this compound for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against collagen type I overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of collagen fragments in the MMP-treated samples and their reduction in the presence of this compound.
Transwell Cell Migration/Invasion Assay
This assay is used to assess the effect of this compound on the migratory and invasive potential of cells, which is often dependent on MMP activity.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Crystal violet staining solution
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Add 500 µL of serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for 12-48 hours.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
Calculate the percentage of inhibition of migration/invasion by this compound compared to the vehicle control.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This animal model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents like this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Animal handling and surgical equipment
Procedure:
-
Anesthetize the mice.
-
Induce pulmonary fibrosis by intratracheal instillation of a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
Beginning on day 7 post-bleomycin instillation (therapeutic regimen) or on day 0 (prophylactic regimen), administer this compound (e.g., 10-100 mg/kg) or vehicle daily by oral gavage.
-
Monitor the body weight and general health of the animals throughout the experiment.
-
On day 21 or 28, euthanize the mice and collect the lungs.
-
Process the left lung for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and the right lung for hydroxyproline assay to quantify collagen content.
-
Bronchoalveolar lavage (BAL) fluid can also be collected to analyze inflammatory cell infiltration.
-
Evaluate the extent of fibrosis using a scoring system (e.g., Ashcroft score) for histology and by comparing hydroxyproline content between the different treatment groups.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex processes of extracellular matrix remodeling. Its potent and selective inhibition of key MMPs and ADAMs allows researchers to dissect the specific roles of these enzymes in both physiological and pathological contexts. The protocols provided in this document offer a comprehensive guide for utilizing this compound in a variety of in vitro and in vivo experimental settings to advance our understanding of ECM biology and to explore potential therapeutic interventions for diseases characterized by aberrant ECM remodeling.
References
- 1. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cell migration with CuS@ mSiO2-PEG nanoparticles by repressing MMP-2/MMP-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XL-784 Treatment in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family members. These enzymes are key regulators of the extracellular matrix (ECM) and are implicated in a variety of physiological and pathological processes, including cell proliferation, migration, invasion, and signaling. Understanding the effects of this compound in a biologically relevant context, such as primary cell culture, is crucial for preclinical drug development and basic research.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in primary cell culture. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential and cellular effects of this compound.
Mechanism of Action
This compound is a potent inhibitor of several metalloproteinases, with low nanomolar efficacy against key enzymes involved in tissue remodeling and disease progression. It primarily targets MMP-2, MMP-13, and ADAM10.[1][2] It also demonstrates inhibitory activity against MMP-9 and ADAM17 (also known as TNF-α-converting enzyme or TACE), albeit at slightly higher concentrations.[1][2] Notably, this compound shows significantly lower potency against MMP-1, which may contribute to a more favorable safety profile compared to broader-spectrum MMP inhibitors.[1] The inhibition of these proteases modulates the cellular microenvironment, affecting cell behavior and signaling pathways.
Data Presentation
The inhibitory activity of this compound against a panel of metalloproteinases is summarized in the table below. This quantitative data provides a clear overview of the compound's selectivity and potency.
| Target Enzyme | IC50 (nM) | Reference |
| MMP-1 | ~1900 | |
| MMP-2 | 0.81 | |
| MMP-3 | 120 | |
| MMP-8 | 10.8 | |
| MMP-9 | 18 - 20 | |
| MMP-13 | 0.56 | |
| ADAM10 (TACE) | 1 - 2 | |
| ADAM17 (TACE) | ~70 |
Signaling Pathways
The inhibition of specific MMPs and ADAMs by this compound can impact various downstream signaling pathways. The following diagrams illustrate the key pathways modulated by the primary targets of this compound.
References
Application Notes and Protocols: Preparing XL-784 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
XL-784 is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, MMP-9, and MMP-13, as well as ADAM10 and ADAM17 (TACE).[1][2] It demonstrates significantly lower activity against MMP-1.[1][2] Due to its role in modulating the extracellular matrix, this compound is a valuable tool in research areas such as cancer, cardiovascular disease, and diabetic nephropathy.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 549.93 g/mol (salt form) | |
| CAS Number | 1224964-36-6 (salt form) | |
| Appearance | Off-white to white solid | |
| Aqueous Solubility | 20 µg/mL | |
| DMSO Solubility | ≥ 110 mg/mL (200.39 mM) | |
| IC50 Values | MMP-1: ~1900 nMMMP-2: 0.81 nMMMP-3: 120 nMMMP-8: 10.8 nMMMP-9: 18 nMMMP-13: 0.56 nM |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different final concentrations or volumes.
-
Calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 549.93 g/mol = 5.4993 mg
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out approximately 5.5 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving the Compound:
-
Using the exact weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 549.93 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If dissolution is difficult with the free base form, sonication may be used.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions for In Vivo Studies
For animal experiments, this compound is often administered by gavage in a vehicle that improves its solubility and bioavailability. Below are examples of formulations that have been used.
Formulation 1: Cremophor-based vehicle
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of Cremophor.
-
Mix thoroughly by vortexing.
Formulation 2: PEG300, Tween-80, and Saline vehicle
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix the following:
-
100 µL of the DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Ensure the solution is clear and homogenous.
Note: The final concentration of DMSO in in vivo working solutions should be kept as low as possible to minimize toxicity.
Visualizations
Signaling Pathway
Caption: Inhibition of MMP-mediated ECM degradation by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for XL-784 Gavage Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction to XL-784
This compound is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), demonstrating significant activity against MMP-2, MMP-13, and to a lesser extent, MMP-9.[1] These enzymes are key regulators of the extracellular matrix and are implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[2][3] this compound's inhibitory action on these specific MMPs makes it a valuable tool for preclinical research in oncology, cardiovascular disease, and inflammatory disorders. In a murine model of abdominal aortic aneurysm, this compound demonstrated a dose-dependent inhibition of aortic dilatation.
Mechanism of Action:
This compound exerts its effects by binding to the active site of MMPs, thereby preventing the degradation of extracellular matrix components. The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, highlight its selectivity.
| MMP Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| Data sourced from MedchemExpress and TargetMol. |
Preclinical Gavage Administration Data
A preclinical study in a murine model of abdominal aortic aneurysm provides the following data for daily oral gavage administration of this compound.
| Parameter | Details |
| Species | Mouse |
| Formulation Vehicle | Cremophor (a nonionic castor oil-based solubilizer and emulsifying agent) |
| Dosage Range | 50, 125, 250, 375, and 500 mg/kg |
| Administration Frequency | Daily |
| Administration Volume | 0.1 mL |
| This data is based on a study investigating the effect of this compound on abdominal aortic aneurysms. |
Pharmacokinetic Profile (Data Not Publicly Available)
As of the latest available information, detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), are not publicly available. Researchers will need to perform dedicated pharmacokinetic studies to determine key parameters like bioavailability, half-life, Cmax, and clearance in their specific animal models.
| Pharmacokinetic Parameter | Value |
| Bioavailability (%) | Data not available |
| Half-life (t½) | Data not available |
| Time to Peak Concentration (Tmax) | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available |
| Clearance (CL) | Data not available |
| Volume of Distribution (Vd) | Data not available |
Detailed Protocol for Oral Gavage Administration in Mice
This protocol provides a standardized procedure for the oral administration of this compound to mice via gavage. It is essential that this procedure is performed by trained personnel to minimize animal stress and ensure accurate dosing.
4.1. Materials and Equipment:
-
This compound compound
-
Cremophor (or other suitable vehicle)
-
Sterile water or saline for vehicle preparation
-
Appropriately sized gavage needles (feeding tubes). For mice, typically 18-20 gauge, 1.5 inches in length with a rounded tip are used. Flexible plastic tubes are recommended to minimize the risk of esophageal injury.
-
1 mL syringes
-
Animal scale for accurate weight measurement
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, and eye protection.
4.2. Preparation of Dosing Solution:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg) and the weight of the animal, calculate the mass of this compound needed.
-
Prepare the vehicle: Prepare the Cremophor vehicle according to your experimental requirements. A common practice is to create a dilution in sterile water or saline.
-
Dissolve this compound: Dissolve the calculated amount of this compound in the prepared vehicle to achieve the final desired concentration for a dosing volume of 0.1 mL per mouse. Ensure the solution is homogenous. Gentle warming or vortexing may be necessary.
4.3. Animal Handling and Restraint:
-
Weigh the animal: Accurately weigh the mouse to calculate the precise dose.
-
Proper restraint: Proper restraint is crucial for a successful and safe gavage procedure.
-
Gently pick up the mouse by the base of the tail.
-
Allow the mouse to grasp a wire cage lid or similar surface with its forepaws.
-
Firmly scruff the mouse by grasping the loose skin over the neck and shoulders between your thumb and forefinger. This will immobilize the head and prevent the animal from biting.
-
The body of the mouse can be further supported by the remaining fingers of the same hand.
-
4.4. Gavage Procedure:
-
Measure the gavage needle: Before the first administration, measure the correct insertion length by holding the gavage needle alongside the mouse. The tip of the needle should extend from the corner of the mouth to the last rib. Mark this length on the needle with a permanent marker to prevent over-insertion.
-
Fill the syringe: Draw the prepared this compound solution into the syringe fitted with the gavage needle. Expel any air bubbles.
-
Insertion of the gavage needle:
-
With the mouse properly restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle slowly and smoothly along the roof of the mouth towards the back of the throat. The mouse should swallow the tube as it is gently advanced.
-
Crucially, if any resistance is met, do not force the needle. This could indicate entry into the trachea. Withdraw the needle and attempt re-insertion.
-
-
Administration of the compound: Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to administer the solution.
-
Withdrawal of the needle: After administration, gently and slowly withdraw the needle in the same path it was inserted.
-
Post-procedure monitoring: Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or lethargy. If any adverse effects are observed, consult with veterinary staff immediately.
Signaling Pathways and Experimental Workflow Diagrams
5.1. Signaling Pathway of MMP Inhibition by this compound
This compound primarily targets MMP-2, MMP-9, and MMP-13, which are key enzymes in the degradation of the extracellular matrix (ECM). By inhibiting these MMPs, this compound can modulate cellular processes such as migration, invasion, and angiogenesis, which are often dysregulated in diseases like cancer.
Caption: Inhibition of MMPs by this compound blocks ECM degradation.
5.2. Experimental Workflow for this compound Gavage Administration
The following diagram outlines the logical steps for conducting a gavage administration study with this compound.
Caption: Workflow for this compound oral gavage administration in rodents.
References
Application Notes and Protocols for the Use of XL-784 with Cremophor as a Vehicle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo application of XL-784, a selective matrix metalloproteinase (MMP) inhibitor, using Cremophor® EL as a solubilizing vehicle. The protocols and data presented are intended to facilitate preclinical research into the therapeutic potential of this compound in various models, particularly those involving pathologies where MMPs and ADAMs (A Disintegrin and Metalloproteinase) are implicated, such as renal fibrosis and aberrant angiogenesis.
Introduction to this compound and Cremophor EL
This compound is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and ADAMs. It exhibits very limited aqueous solubility, necessitating the use of a solubilizing agent for in vivo administration.[1][2] this compound has been shown to play a role in blood vessel formation and cell proliferation, processes that can contribute to renal fibrosis.
Cremophor EL is a non-ionic surfactant and a polyethoxylated castor oil used as a formulation vehicle for poorly water-soluble drugs.[3][4] It is important to note that Cremophor EL is not an inert vehicle and can exert biological effects, including hypersensitivity reactions and alterations in the pharmacokinetics of the solubilized drug through micellar encapsulation.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and the pharmacokinetic properties of Cremophor EL.
Table 1: Inhibitory Activity of this compound against various MMPs and ADAMs
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1-2 |
| ADAM17 (TACE) | ~70 |
Table 2: Pharmacokinetic Parameters of Cremophor EL in Humans (for reference)
| Parameter | Value | Reference |
| Clearance (CL) | 37.8 - 134 mL/h/m² | |
| Terminal Elimination Half-life (t½) | 34.4 - 61.5 h | |
| Volume of Distribution (Vss) | 4.96 - 7.85 L |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Preparation of this compound Formulation with Cremophor EL
This protocol is based on formulations used for other poorly water-soluble MMP inhibitors in preclinical studies. Optimization for this compound may be required.
Materials:
-
This compound powder
-
Cremophor® EL (e.g., Sigma-Aldrich Cat. No. C5135)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, light-protected vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration of this compound and the final volume of the formulation.
-
Prepare a 10% (v/v) Cremophor EL solution in sterile PBS. For example, to make 10 mL of vehicle, add 1 mL of Cremophor EL to 9 mL of sterile PBS.
-
Warm the 10% Cremophor EL solution to approximately 40°C to reduce viscosity and aid in solubilization.
-
Slowly add the this compound powder to the warm vehicle while vortexing. Continue vortexing until the powder is fully dispersed.
-
If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution. The final formulation should be a clear, homogenous solution.
-
Allow the formulation to cool to room temperature before use.
-
Store the formulation in a sterile, light-protected vial at 4°C. Due to the potential for instability, it is recommended to prepare the formulation fresh before each experiment or conduct stability studies to determine appropriate storage duration.
Note: The concentration of Cremophor EL may need to be adjusted based on the required dose of this compound and its solubility limits. It is advisable to start with a lower concentration and increase if necessary, keeping in mind the potential for Cremophor-related toxicity at higher concentrations.
In Vivo Administration by Oral Gavage in Mice
This protocol provides a standard procedure for the oral administration of the this compound/Cremophor EL formulation to mice.
Materials:
-
Prepared this compound/Cremophor EL formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)
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Syringes (1 mL)
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Animal scale
Procedure:
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Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
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Gently restrain the mouse. One common method is to scruff the mouse, holding the loose skin over the shoulders to immobilize the head and forelimbs.
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Measure the gavage needle against the mouse from the tip of the nose to the last rib to estimate the correct insertion depth. Mark the needle if necessary to avoid over-insertion.
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Introduce the gavage needle into the mouth, slightly off-center. Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is passed.
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Do not force the needle. If resistance is met, withdraw and reposition.
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Once the needle is in place, slowly administer the calculated volume of the this compound formulation. A slow administration rate (over 2-3 seconds) minimizes the risk of regurgitation and aspiration.
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Slowly withdraw the gavage needle along the same path of insertion.
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Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes post-gavage.
Important Considerations
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Toxicity of Cremophor EL: Researchers should be aware of the potential for Cremophor EL to cause hypersensitivity reactions and other toxicities. Appropriate control groups (vehicle only) are essential in all experiments.
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Pharmacokinetic Interactions: Cremophor EL can alter the pharmacokinetic profile of co-administered drugs by forming micelles that entrap the drug, potentially affecting its distribution and clearance. This should be considered when interpreting experimental results.
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Formulation Stability: The stability of the this compound/Cremophor EL formulation should be assessed, especially if it is to be stored for any length of time. Signs of precipitation or phase separation indicate an unstable formulation that should not be used.
-
Animal Welfare: Proper training in animal handling and oral gavage techniques is crucial to minimize stress and potential injury to the animals.
By following these application notes and protocols, researchers can effectively utilize Cremophor EL as a vehicle for the in vivo administration of this compound, enabling further investigation into its therapeutic potential.
References
Troubleshooting & Optimization
XL-784 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of experimental compounds is critical for accurate and reproducible results. XL-784, a potent and selective matrix metalloproteinase (MMP) inhibitor, is characterized by its low aqueous solubility, a common challenge in experimental settings. This guide provides practical solutions, detailed protocols, and answers to frequently asked questions to help you overcome solubility issues with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A1: this compound has very limited aqueous solubility (approximately 20 µg/mL) and is not expected to dissolve directly in aqueous buffers like PBS.[1] To achieve a working solution, a stock solution in an appropriate organic solvent must first be prepared. Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: DMSO is a highly effective solvent for this compound, with a solubility of at least 85 mg/mL.[2] For most in vitro assays, preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium is the standard approach. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
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Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous medium. Instead, perform serial dilutions in the medium.
-
Use of Co-solvents: For in vivo studies or challenging in vitro systems, co-solvents are often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3]
-
Sonication: After dilution, brief sonication can help to disperse the compound and break up any small precipitates that may have formed.[2]
-
Warming: Gently warming the solution to 37°C can aid in dissolution.
Q4: I am preparing this compound for animal studies (gavage). What is a suitable vehicle?
A4: For oral administration in animal models, a common and effective vehicle for this compound is Cremophor, a nonionic castor oil-based solubilizer. Alternatively, formulations using corn oil or a combination of DMSO, PEG300, Tween-80, and saline have been successfully used.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and vehicle formulations.
| Solvent/Vehicle Formulation | Solubility | Notes |
| Water | ~20 µg/mL | Very low solubility. |
| DMSO | ≥ 85 mg/mL | Recommended for initial stock solution preparation. Sonication may be required. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 4 mg/mL | A multi-component vehicle suitable for creating a clear solution for in vivo use. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | A clear solution can be achieved with this formulation. |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | A clear solution suitable for certain in vivo applications. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 85 mg/mL).
-
Dissolution: Vortex the solution vigorously. If needed, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a 1 mL working solution at a concentration of 2.08 mg/mL.
-
Prepare Stock: First, prepare a 20.8 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Add Co-solvents: In a sterile tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix until uniform.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Mixing: Vortex the final solution to ensure it is clear and homogenous. This formulation should yield a clear solution with a concentration of ≥ 2.08 mg/mL.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding, the following diagrams illustrate a typical workflow for handling this compound solubility and the general signaling pathway it targets.
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the MMP signaling pathway by this compound.
References
Technical Support Center: Optimizing XL-784 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using XL-784 in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family members.[1][2] It works by targeting the zinc-dependent catalytic domain of these enzymes, thereby preventing the cleavage of their respective substrates. This inhibition can impact a variety of cellular processes, including proliferation, migration, and signaling.[1]
2. What are the primary molecular targets of this compound?
This compound exhibits potent inhibitory activity against several MMPs and ADAMs. The half-maximal inhibitory concentrations (IC50) for some of its key targets are summarized in the table below.
| Target | IC50 (nM) |
| MMP-2 | 0.81 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
| MMP-9 | 18 |
| MMP-8 | 10.8 |
| ADAM17 (TACE) | ~70 |
| MMP-3 | 120 |
| MMP-1 | ~1900 |
3. What is a recommended starting concentration for this compound in cell culture?
A common starting point for a new inhibitor in a cell-based assay is to use a concentration approximately 100-fold higher than its in vitro IC50 or Ki value. Given this compound's potent inhibition of MMP-2, MMP-13, and ADAM10 in the low nanomolar range, a starting concentration range of 100 nM to 1 µM is a reasonable starting point for initial experiments. However, the optimal concentration will be cell-type and assay-dependent, necessitating a dose-response experiment.
4. How should I prepare a stock solution of this compound?
This compound has low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability, typically below 0.1%.
Troubleshooting Guide
Q1: I am not observing any effect of this compound on my cells. What could be the reason?
A1: There are several potential reasons for a lack of observed effect:
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Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or assay. It is recommended to perform a dose-response experiment, testing a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration.
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Cell Type Specificity: The expression and activity of the target MMPs and ADAMs can vary significantly between different cell types. Confirm that your cell line expresses the target enzymes at functionally relevant levels.
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Assay Sensitivity: The endpoint you are measuring may not be sensitive to the inhibition of the targeted pathways. Consider using alternative or multiple assays to assess the effects of this compound.
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Compound Inactivity: Ensure that the this compound stock solution has been stored correctly and has not degraded.
Q2: I am observing significant cytotoxicity at my initial this compound concentration. What should I do?
A2: High levels of cytotoxicity can mask the specific inhibitory effects of the compound. To address this:
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Perform a Cytotoxicity Assay: It is essential to determine the cytotoxic concentration range of this compound for your specific cell line. Use assays like MTT, LDH, or neutral red to establish a dose-response curve for cytotoxicity. This will help you identify a non-toxic working concentration range for your functional assays.
-
Lower the Concentration: Based on the cytotoxicity data, reduce the concentration of this compound in your experiments to a level that maintains high cell viability.
-
Reduce Incubation Time: If long incubation periods are leading to cytotoxicity, consider shortening the treatment duration to a point where specific inhibitory effects can be observed without significant cell death.
Q3: My this compound precipitated in the cell culture medium. How can I avoid this?
A3: Precipitation of the compound can lead to inconsistent and unreliable results. To prevent this:
-
Check Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low enough to be tolerated by the medium and the cells.
-
Serial Dilutions: When preparing working concentrations, perform serial dilutions of the stock solution in culture medium, ensuring thorough mixing at each step.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing: Gently vortex the diluted this compound solution before adding it to the cell culture wells to ensure it is fully dissolved.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment: LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (often provided in the kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate the plate for the desired treatment period.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Signaling Pathways and Experimental Workflows
The inhibition of MMPs and ADAMs by this compound can modulate several key signaling pathways involved in cell growth, proliferation, and survival.
MMP and ADAM10 Signaling Overview
// Nodes XL784 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMPs [label="MMPs\n(e.g., MMP-2, MMP-9)", fillcolor="#FBBC05", fontcolor="#202124"]; ADAM10 [label="ADAM10", fillcolor="#FBBC05", fontcolor="#202124"]; ECM [label="Extracellular Matrix\n(ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; GrowthFactors [label="Growth Factors &\nCytokines (pro-forms)", fillcolor="#F1F3F4", fontcolor="#202124"]; NotchReceptor [label="Notch Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR_Ligands [label="EGFR Ligands\n(pro-forms)", fillcolor="#F1F3F4", fontcolor="#202124"];
ECM_Degradation [label="ECM Degradation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GF_Activation [label="Growth Factor\nActivation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Notch_Cleavage [label="Notch Cleavage (S2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR_Ligand_Shedding [label="EGFR Ligand\nShedding", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
CellMigration [label="Cell Migration &\nInvasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellProliferation [label="Cell Proliferation &\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NotchSignaling [label="Notch Signaling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR_Signaling [label="EGFR Signaling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges XL784 -> MMPs [label="Inhibits", style=dashed, color="#EA4335"]; XL784 -> ADAM10 [label="Inhibits", style=dashed, color="#EA4335"];
MMPs -> ECM [label="Acts on"]; MMPs -> GrowthFactors [label="Acts on"]; ADAM10 -> NotchReceptor [label="Acts on"]; ADAM10 -> EGFR_Ligands [label="Acts on"];
ECM -> ECM_Degradation [style=invis]; GrowthFactors -> GF_Activation [style=invis]; NotchReceptor -> Notch_Cleavage [style=invis]; EGFR_Ligands -> EGFR_Ligand_Shedding [style=invis];
MMPs -> ECM_Degradation [label="Leads to"]; MMPs -> GF_Activation [label="Leads to"]; ADAM10 -> Notch_Cleavage [label="Leads to"]; ADAM10 -> EGFR_Ligand_Shedding [label="Leads to"];
ECM_Degradation -> CellMigration; GF_Activation -> CellProliferation; Notch_Cleavage -> NotchSignaling; EGFR_Ligand_Shedding -> EGFR_Signaling; } end_dot Caption: Overview of MMP and ADAM10 signaling pathways inhibited by this compound.
Experimental Workflow for Optimizing this compound Concentration
// Nodes Start [label="Start: Prepare this compound\nStock Solution (in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; DoseResponse [label="Step 1: Dose-Response\nCytotoxicity Assay\n(e.g., MTT, LDH)", fillcolor="#FBBC05", fontcolor="#202124"]; DetermineIC50 [label="Step 2: Determine Cytotoxic\nIC50 and Non-Toxic\nConcentration Range", fillcolor="#FBBC05", fontcolor="#202124"]; FunctionalAssay [label="Step 3: Perform Functional\nAssays within Non-Toxic\nConcentration Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Step 4: Analyze Functional\nEndpoints (e.g., Migration,\nProliferation, Signaling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Step 5: Optimize Concentration\nand Incubation Time Based\non Functional Readouts", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Optimized Protocol\nfor this compound Experiments", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> DoseResponse; DoseResponse -> DetermineIC50; DetermineIC50 -> FunctionalAssay; FunctionalAssay -> Analyze; Analyze -> Optimize; Optimize -> End; } end_dot Caption: A stepwise workflow for optimizing this compound concentration in cell culture.
Notch Signaling Pathway
// Nodes ADAM10 [label="ADAM10", fillcolor="#FBBC05", fontcolor="#202124"]; NotchReceptor [label="Notch Receptor\n(at cell surface)", fillcolor="#F1F3F4", fontcolor="#202124"]; S2_Cleavage [label="S2 Cleavage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GammaSecretase [label="γ-Secretase", fillcolor="#F1F3F4", fontcolor="#202124"]; S3_Cleavage [label="S3 Cleavage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NICD [label="Notch Intracellular\nDomain (NICD)\nReleased", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; CSL [label="CSL\nTranscription Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetGenes [label="Target Gene\nTranscription\n(e.g., Hes, Hey)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; XL784 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges XL784 -> ADAM10 [label="Inhibits", style=dashed, color="#EA4335"]; ADAM10 -> NotchReceptor [label="Cleaves at S2 site"]; NotchReceptor -> S2_Cleavage [style=invis]; ADAM10 -> S2_Cleavage; S2_Cleavage -> GammaSecretase [label="Allows access for"]; GammaSecretase -> S3_Cleavage; S3_Cleavage -> NICD; NICD -> Nucleus [label="Translocates to"]; Nucleus -> CSL [style=invis]; NICD -> CSL [label="Binds to"]; CSL -> TargetGenes [label="Activates"]; } end_dot Caption: The role of ADAM10 in the Notch signaling pathway.
EGFR Signaling Pathway
// Nodes ADAMs [label="ADAM10/17", fillcolor="#FBBC05", fontcolor="#202124"]; ProEGFLigands [label="Pro-EGF Receptor\nLigands", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveLigands [label="Active EGF\nReceptor Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR [label="EGF Receptor\n(EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimerization [label="Receptor\nDimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt\nPathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS/MAPK\nPathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; XL784 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges XL784 -> ADAMs [label="Inhibits", style=dashed, color="#EA4335"]; ADAMs -> ProEGFLigands [label="Cleaves ('Sheds')"]; ProEGFLigands -> ActiveLigands [style=invis]; ADAMs -> ActiveLigands; ActiveLigands -> EGFR [label="Bind to"]; EGFR -> Dimerization; Dimerization -> PI3K_Akt; Dimerization -> RAS_MAPK; PI3K_Akt -> CellSurvival; RAS_MAPK -> CellSurvival; } end_dot Caption: ADAM-mediated shedding of EGFR ligands and downstream signaling.
PI3K/Akt Signaling Pathway
// Nodes GrowthFactorReceptor [label="Growth Factor\nReceptor (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedAkt [label="Activated Akt\n(p-Akt)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nTargets", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival,\nGrowth, Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GrowthFactorReceptor -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> ActivatedAkt [style=invis]; PDK1 -> ActivatedAkt; ActivatedAkt -> Downstream; Downstream -> CellSurvival; } end_dot Caption: Overview of the PI3K/Akt signaling cascade.
References
XL-784 In Vivo Toxicity and Tolerability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and tolerability of XL-784. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of this compound in in vivo studies?
A1: Based on available preclinical data, this compound has been shown to be well-tolerated in mice. In a 14-day study using a mouse model of abdominal aortic aneurysm (AAA), it was reported that "All mice tolerated the treatments similarly" and there was "no appreciable toxicity in any of the treated animals" at doses up to 500 mg/kg administered daily by oral gavage.[1][2][3] Additionally, an abstract from a separate publication mentioned that this compound was well-tolerated and devoid of side-effects associated with other nonspecific Matrix Metalloproteinase (MMP) inhibitors in Phase I clinical studies.[3]
Q2: What is the maximum tolerated dose (MTD) of this compound in mice?
A2: While a formal MTD study is not explicitly detailed in the provided information, a study in a mouse model of AAA used doses up to 500 mg/kg daily for 14 days without reporting significant toxicity.[1] This suggests that the MTD in this specific model and under these conditions is at least 500 mg/kg.
Q3: Were there any mortalities observed in the in vivo studies with this compound?
A3: In one of the described mouse AAA studies, a small number of animal deaths were reported. However, these were not considered to be treatment-related as they occurred in both the untreated control group and the higher dose this compound groups (375 and 500 mg/kg), suggesting other experimental factors may have been involved.
Q4: What vehicle was used for the in vivo administration of this compound in the mouse studies?
A4: In the mouse abdominal aortic aneurysm studies, this compound was diluted in Cremophor, a nonionic castor oil-based solubilizer and emulsifying agent, for daily administration by gavage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected animal mortality | Although this compound was reported to be well-tolerated, individual animal health, gavage technique, or other experimental stressors could contribute to mortality. | - Ensure proper training and technique for oral gavage to prevent injury. - Monitor animals closely post-dosing for any signs of distress. - In the original study, a few deaths were observed across control and high-dose groups, suggesting they might not be compound-related. Consider this baseline variability. |
| Difficulty in dissolving this compound | This compound has very limited aqueous solubility. | - The successful in vivo study used Cremophor as a vehicle. Consider using a similar solubilizing agent. - Follow recommended solubilization protocols from the supplier, which may involve sonication. |
| Observed adverse effects not previously reported | Animal strain, age, or underlying health conditions can influence tolerability. The vehicle itself could also cause adverse effects. | - Run a vehicle-only control group to assess any effects of the delivery medium. - If using a different mouse strain than the one reported in the AAA studies, consider a pilot dose-escalation study to determine tolerability in your specific model. |
| Lack of efficacy at previously reported effective doses | Issues with compound formulation, administration, or experimental model variability. | - Confirm the stability and concentration of your dosing solution. - Ensure accurate and consistent oral gavage administration. - The efficacy of this compound was demonstrated in a specific elastase-perfusion model of AAA. Efficacy may vary in different disease models. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm
| Dose Group (mg/kg/day) | Mean % Aortic Dilatation (± SEM) |
| Control (Vehicle) | 158.5% ± 4.3% |
| 50 | 140.4% ± 3.2% |
| 125 | 129.3% ± 5.1% |
| 250 | 119.2% ± 3.5% |
| 375 | 88.6% ± 4.4% |
| 500 | 76.0% ± 3.5% |
Experimental Protocols
Key Experiment: Mouse Model of Abdominal Aortic Aneurysm
This protocol is a summary of the methodology described in the cited literature.
-
Animal Model: The 14-day elastase-perfusion model of Abdominal Aortic Aneurysm (AAA) in mice was utilized.
-
Study Groups: Mice were divided into several treatment groups, including a vehicle control and multiple this compound dose groups (50, 125, 250, 375, and 500 mg/kg).
-
Drug Administration:
-
This compound was administered daily via oral gavage.
-
The vehicle used for dilution was Cremophor.
-
-
Duration: The treatment was carried out for 14 days.
-
Efficacy Endpoint: The primary endpoint was the percentage of aortic dilatation, calculated from aortic diameter measurements taken before the initial perfusion and at the time of harvest.
Visualizations
References
Technical Support Center: Overcoming XL-784 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when working with the selective matrix metalloproteinase (MMP) inhibitor, XL-784, in experimental media.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding this compound to my cell culture medium. What is the likely cause?
A1: this compound has very limited aqueous solubility (approximately 20 μg/mL).[1][2] Precipitation is most likely due to the compound's concentration exceeding its solubility limit in your specific experimental medium. This can be influenced by the final concentration of this compound, the solvent used for the stock solution, the pH of the medium, and the presence of salts and proteins.[3]
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: For initial in vitro experiments, dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound to create a high-concentration stock solution.[4] It is crucial to keep the final DMSO concentration in your culture medium low (typically below 0.5% v/v) to avoid solvent-induced cellular toxicity.
Q3: Can I pre-mix this compound with my media supplements, like fetal bovine serum (FBS)?
A3: It is generally not recommended to pre-mix concentrated this compound solutions directly with media supplements. Proteins in serum can sometimes interact with small molecules and contribute to precipitation. It is best to add the this compound stock solution to the complete, pre-warmed culture medium with gentle mixing.
Q4: Does the temperature of the medium matter when adding this compound?
A4: Yes, temperature can affect solubility. Adding a cold, concentrated stock solution to warm media can cause a "temperature shock," leading to precipitation. It is advisable to allow the this compound stock solution to reach room temperature before adding it to your pre-warmed (e.g., 37°C) cell culture medium.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a simple empirical solubility test. This involves preparing serial dilutions of your this compound stock solution in your complete cell culture medium and visually inspecting for precipitation after a relevant incubation period (e.g., 24 hours) at your experimental temperature.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your experimental media, follow this step-by-step troubleshooting guide.
Step 1: Review Your Stock Solution Preparation and Handling
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Solvent Choice: Ensure you are using a suitable water-miscible organic solvent like DMSO to prepare a high-concentration stock solution.
-
Stock Concentration: A higher stock concentration (e.g., 10-20 mM) allows for smaller volumes to be added to your media, minimizing the final solvent concentration.
-
Storage: Store your this compound stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Step 2: Optimize the Dilution Method
-
Final Solvent Concentration: Always calculate the final percentage of your organic solvent in the culture medium. Aim for the lowest possible concentration that your cells can tolerate without adverse effects (typically ≤ 0.1% for sensitive cell lines).
-
Gentle Mixing: When adding the this compound stock to your media, do so dropwise while gently swirling the medium to ensure rapid and uniform dispersion. Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Order of Addition: Add the this compound stock solution to the complete, pre-warmed culture medium as the final step before adding it to your cells.
Step 3: Consider Formulation Strategies
For persistent precipitation issues, especially at higher concentrations of this compound, consider using formulation strategies to improve solubility.
-
Use of Excipients: Surfactants and cyclodextrins can be used to enhance the solubility of hydrophobic compounds. However, it is crucial to test the compatibility of any excipient with your specific cell line and assay, as they can have their own biological effects.
-
Co-solvent Systems: For more challenging situations, a co-solvent system may be necessary. A formulation protocol for this compound has been described using a mixture of DMSO, PEG300, and Tween-80 in saline.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Aqueous Solubility | ~20 µg/mL | |
| IC50 for MMP-1 | ~1900 nM | |
| IC50 for MMP-2 | 0.81 nM | |
| IC50 for MMP-3 | 120 nM | |
| IC50 for MMP-8 | 10.8 nM | |
| IC50 for MMP-9 | 18 nM | |
| IC50 for MMP-13 | 0.56 nM | |
| IC50 for ADAM10 | 1-2 nM | |
| IC50 for ADAM17 | ~70 nM |
Experimental Protocols
Protocol 1: Empirical Determination of this compound Solubility in Cell Culture Medium
Objective: To determine the maximum concentration at which this compound remains soluble in your specific cell culture medium under standard culture conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
Methodology:
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. For example, if your highest desired final concentration is 20 µM, you might prepare concentrations of 20 µM, 15 µM, 10 µM, 5 µM, 2.5 µM, 1 µM, and a vehicle control (DMSO only).
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and the control, and is at a level non-toxic to your cells (typically ≤ 0.1%).
-
Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assessment of Precipitation:
-
Visual Inspection: Carefully observe each sample for any signs of precipitation, such as cloudiness, visible particles, or a film at the bottom of the well/tube.
-
Microscopic Examination: Pipette a small volume of the medium from each concentration onto a microscope slide and examine for crystalline structures.
-
Interpretation: The highest concentration of this compound that remains clear and free of visible precipitates is the empirical solubility limit in your specific medium.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Simplified signaling pathway showing this compound inhibition.
References
Technical Support Center: XL-784 Off-Target Effects Investigation
This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of XL-784, a potent inhibitor of Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| 1. Unexpected cellular phenotype observed that is inconsistent with known MMP/ADAM10 function. | A. Off-target effect: this compound may be inhibiting other proteins, such as other metalloproteinases or kinases. | - Perform a dose-response comparison: Compare the IC50 of the observed phenotype with the known IC50 for on-target (MMP/ADAM) inhibition. A significant discrepancy suggests an off-target effect.- Use a structurally distinct inhibitor: Test another MMP/ADAM inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is likely an off-target effect of this compound.- Target knockdown/knockout: Use siRNA or CRISPR to reduce the expression of the intended targets (e.g., MMP-2, MMP-13, ADAM10). If the phenotype persists in the absence of the target, it is likely off-target. |
| B. On-target effect on a novel substrate: The observed phenotype may be a legitimate consequence of inhibiting the intended target, but through a previously uncharacterized substrate or signaling pathway. | - Literature review: Search for recent publications linking MMPs/ADAM10 to the observed phenotype or signaling pathway.- Substrate identification: Employ proteomic techniques to identify novel substrates of the target metalloproteinase that are affected by this compound treatment. | |
| 2. Cellular toxicity is observed at concentrations required for target inhibition. | A. Off-target toxicity: this compound may be interacting with proteins essential for cell viability. | - Counter-screening: Test the compound in a cell line that does not express the primary targets of this compound. Toxicity in these cells would indicate off-target effects.- Broad-panel screening: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, cytochrome P450 enzymes). |
| B. On-target toxicity: Inhibition of the intended metalloproteinase may be detrimental to the specific cell type being studied. | - Modulate target expression: Use inducible knockdown or knockout systems to determine if reducing the target protein level phenocopies the toxicity observed with this compound. | |
| 3. Discrepancy between in vitro enzymatic assay results and cellular assay results. | A. Cell permeability and metabolism: this compound may have poor cell permeability or be rapidly metabolized within the cell, leading to a lower effective intracellular concentration. | - Cellular uptake/efflux assays: Measure the intracellular concentration of this compound over time.- Metabolite analysis: Use mass spectrometry to identify potential metabolites of this compound in cell lysates. |
| B. Complex cellular signaling: The cellular environment involves complex signaling networks that can influence the effect of the inhibitor. | - Pathway analysis: Investigate signaling pathways downstream of the intended targets. For example, since ADAM10 is a key activator of Notch signaling, inhibition of ADAM10 by this compound could lead to phenotypes associated with decreased Notch activity. |
Frequently Asked Questions (FAQs)
Q1: What is the known on-target selectivity profile of this compound?
A1: this compound is a potent inhibitor of several matrix metalloproteinases and ADAMs. It exhibits high potency against MMP-2, MMP-13, and ADAM10, with significantly lower activity against MMP-1, making it relatively selective.[1]
Inhibitory Profile of this compound
| Target | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 | 1-2 |
| ADAM17 | ~70 |
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is limited publicly available data on the comprehensive off-target profile of this compound against broader protein families like kinases. However, like many small molecule inhibitors, the potential for off-target interactions exists. Researchers should empirically determine the off-target profile in their experimental system.
Q3: What are the recommended initial steps to investigate potential off-target effects of this compound?
A3: A tiered approach is recommended. Start with in silico predictions based on the chemical structure of this compound. Follow this with in vitro profiling against a broad panel of targets, such as a kinome scan, to identify potential off-target binding. Finally, use cell-based assays, such as proteomics or transcriptomics, to observe global changes in protein expression and gene transcription in response to this compound treatment.
Q4: How can I distinguish between a direct off-target effect and an indirect, on-target signaling consequence?
A4: This is a critical question. For example, since ADAM10 is a primary target of this compound and is known to regulate the Notch signaling pathway, any observed effects on Notch signaling are likely on-target effects.[2][3][4] To confirm, you can perform a rescue experiment by introducing a constitutively active form of the downstream signaling molecule (e.g., the Notch intracellular domain, NICD) to see if it reverses the phenotype induced by this compound. If the phenotype is rescued, it is likely an on-target effect.
Experimental Protocols
Protocol 1: Global Proteomic Profiling to Identify Off-Target Effects
Objective: To identify changes in the cellular proteome upon treatment with this compound, which may indicate off-target interactions.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cell line of interest to 70-80% confluency.
-
Treat cells with this compound at a concentration known to engage the on-target (e.g., 10x IC50 for ADAM10) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include a positive control if available (a known off-target-prone inhibitor).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform in-solution or in-gel digestion of proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Use pathway analysis tools to determine if the differentially expressed proteins are enriched in specific signaling pathways.
-
Protocol 2: Kinome Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Submission:
-
Submit this compound to a commercial kinome scanning service or perform the assay in-house if the platform is available.
-
-
Binding or Activity Assay:
-
The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases.
-
The percentage of inhibition for each kinase is determined.
-
-
Data Analysis:
-
Identify any kinases that are significantly inhibited by this compound.
-
For any significant "hits," perform follow-up dose-response experiments to determine the IC50 value.
-
Compare the IC50 for any off-target kinases to the on-target IC50 to determine the selectivity window.
-
Visualizations
Caption: Primary signaling pathway inhibited by this compound.
Caption: Experimental workflow for off-target investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The disintegrin/metalloproteinase Adam10 is essential for epidermal integrity and Notch-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Disintegrin and Metalloproteinase10 (ADAM10) Regulates NOTCH Signaling during Early Retinal Development | PLOS One [journals.plos.org]
troubleshooting inconsistent XL-784 experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and ensuring the reliability and reproducibility of your data when working with XL-784.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cell viability assays. What are the potential causes?
Inconsistent IC50 values for this compound can stem from several factors, broadly categorized into biological, technical, and procedural sources of error.[1][2][3] It is crucial to systematically investigate each potential cause to ensure data accuracy.
Common Causes of IC50 Variability:
-
Cell Health and Passage Number: The health, passage number, and confluency of your cell lines can significantly impact their response to this compound.[2] Cells at high passage numbers may exhibit altered signaling pathways or drug resistance.
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability.[2] Ensure a homogenous cell suspension before and during seeding.
-
Reagent Preparation and Storage: Improper preparation, storage, or freeze-thaw cycles of this compound stock solutions can lead to degradation and altered potency. Always prepare fresh dilutions from a properly stored stock.
-
Pipetting Inaccuracies: Small errors in pipetting can lead to significant variations in compound concentration and cell numbers, especially in multi-well plate formats. Regular pipette calibration and proper technique are essential.
-
Incubation Conditions: Variations in incubation time, temperature, CO2, and humidity can affect both cell growth and the activity of this compound.
-
"Edge Effects" in Microplates: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate this compound and affect cell viability. It is recommended to fill the outer wells with sterile media or PBS to minimize this effect.
Q2: Our Western blot results for the downstream target of this compound, p-AKT, are inconsistent. Sometimes we see a strong decrease in phosphorylation, and other times the effect is minimal. What should we check?
Inconsistent Western blot results are a common challenge. A systematic approach to troubleshooting is necessary to pinpoint the source of the variability.
Troubleshooting Steps for Inconsistent Western Blot Data:
-
Lysate Preparation: Ensure consistent and rapid cell lysis to prevent protein degradation or changes in phosphorylation status. Keep samples on ice at all times.
-
Protein Quantification: Inaccurate protein quantification will lead to unequal loading on the gel. Perform a reliable protein assay (e.g., BCA) and ensure all samples are within the linear range of the assay.
-
Antibody Performance:
-
Primary Antibody: Use an antibody concentration that is within the recommended range and ensure it has been validated for the specific application. Aliquot the antibody upon arrival to avoid repeated freeze-thaw cycles.
-
Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit, anti-mouse) and is not expired.
-
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can strip the antibody from the membrane. Follow a consistent and optimized washing protocol.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading differences. Ensure the loading control protein is not affected by this compound treatment.
Q3: We suspect contamination in our cell cultures. How can this affect our experiments with this compound?
Cell culture contamination, whether bacterial, fungal, or mycoplasma, can severely impact the reliability of your results. Contaminants can alter cell metabolism, growth rates, and signaling pathways, leading to misleading data on the effects of this compound.
Impact of Contamination on this compound Experiments:
-
Altered Cell Physiology: Contaminants can change the pH of the culture medium and compete for nutrients, stressing the cells and altering their response to this compound.
-
Interference with Assays: Some contaminants can interfere with assay reagents. For example, microbial dehydrogenases can reduce viability reagents like MTT or resazurin, leading to false-positive results.
-
Induction of Inflammatory Responses: Contaminants can activate signaling pathways (e.g., NF-κB) that may interact with the mechanism of action of this compound, confounding the interpretation of your results.
It is crucial to regularly test your cell lines for mycoplasma and practice aseptic techniques to prevent contamination.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Cell Viability Assay Results
This guide provides a structured approach to troubleshooting variability in cell viability assays (e.g., MTT, resazurin-based).
Troubleshooting Workflow for Cell Viability Assays
Caption: A step-by-step workflow for troubleshooting inconsistent cell viability assay results.
Quantitative Data Summary: Impact of Common Errors
The following table summarizes the potential impact of common errors on cell viability assay outcomes when testing this compound.
| Error Source | Potential Effect on IC50 | Direction of Shift | Recommended Action |
| Inconsistent Cell Seeding | Increased standard deviation between replicate wells. | Variable | Ensure a homogenous cell suspension and use calibrated pipettes. |
| High Cell Passage Number | Apparent drug resistance or sensitivity. | Increase or Decrease | Use cells within a consistent and low passage number range. |
| This compound Degradation | Reduced potency of the compound. | Increase | Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| "Edge Effect" | Higher or lower viability in outer wells. | Variable | Fill peripheral wells with sterile media or PBS. |
| Mycoplasma Contamination | Altered cellular metabolism and drug response. | Unpredictable | Regularly test cell cultures for mycoplasma. |
Experimental Protocols
Protocol 1: Cell Viability (Resazurin-Based Assay)
This protocol outlines a standard procedure for determining the IC50 of this compound using a resazurin-based cell viability assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a homogenous cell suspension in a complete culture medium.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in a complete culture medium. Ensure the final vehicle concentration is consistent across all wells (e.g., 0.1% DMSO).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
Viability Assay:
-
Prepare the resazurin reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.
-
Protocol 2: Western Blot for p-AKT (Ser473)
This protocol describes the detection of phosphorylated AKT at Serine 473 following treatment with this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH).
-
Signaling Pathway
Hypothetical Signaling Pathway for this compound
This compound is a potent and selective inhibitor of the PI3K signaling pathway. It acts by blocking the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT.
Caption: The inhibitory effect of this compound on the PI3K/AKT signaling pathway.
References
XL-784 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curve experiments with XL-784.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family members. Its primary mechanism is the inhibition of enzymes like MMP-2, MMP-9, MMP-13, ADAM10, and ADAM17 (also known as TACE), which are involved in the breakdown of the extracellular matrix (ECM) and the shedding of cell surface proteins. This inhibition can impact cellular processes such as proliferation, migration, and signaling.
Q2: What are the reported IC50 values for this compound against various proteases?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific enzyme. The table below summarizes the reported in vitro potencies.
| Target Enzyme | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1-2 |
| ADAM17 (TACE) | ~70 |
Q3: What are the key signaling pathways affected by this compound?
By inhibiting MMPs and ADAM10, this compound can modulate several critical signaling pathways. MMPs are key regulators of the tumor microenvironment and inflammation, influencing pathways like MAPK and NF-κB. ADAM10 is a primary sheddase for the Notch receptor, making the Notch signaling pathway a major target of this compound.
Q4: What are the initial steps to consider when preparing for a dose-response experiment with this compound?
Before starting your experiment, it's crucial to ensure the proper handling and preparation of this compound. Due to its limited aqueous solubility, a stock solution should be prepared in an appropriate solvent like DMSO. When diluting to the final assay concentrations, be mindful of the final solvent concentration to avoid cytotoxic effects on your cells (typically <0.5% DMSO). Always prepare fresh dilutions for each experiment to ensure compound stability and activity.
Troubleshooting Guides
Biochemical (Fluorogenic) Assays
Q5: My dose-response curve for this compound in a fluorogenic assay is flat or shows weak inhibition. What could be the issue?
A flat or weak dose-response curve can stem from several factors:
-
Inactive Enzyme: Ensure that the MMP or ADAM enzyme used in the assay is active. It's recommended to run a positive control with a known inhibitor to verify enzyme activity.
-
Substrate Incompatibility: Confirm that the fluorogenic substrate is appropriate for the specific enzyme being tested. The substrate should be efficiently cleaved by the active enzyme.
-
Incorrect Assay Conditions: Optimal buffer conditions, including pH and the presence of necessary co-factors (e.g., Ca2+, Zn2+), are critical for enzyme activity. Verify that the assay buffer composition is correct.
-
Compound Precipitation: Given this compound's low aqueous solubility, it may precipitate at higher concentrations in the assay buffer. Visually inspect your dilutions for any signs of precipitation. Consider using a buffer with additives like a mild detergent to improve solubility.
-
Insufficient Incubation Time: The enzyme-inhibitor incubation time may be too short. Allow for sufficient pre-incubation of the enzyme with this compound before adding the substrate to ensure binding equilibrium is reached.
Q6: I am observing high variability between my replicate wells. What are the common causes?
High variability can obscure the true inhibitory effect of this compound. Here are some potential causes and solutions:
-
Pipetting Inaccuracy: Ensure your pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions and be consistent with your tip immersion depth.
-
Inadequate Mixing: Gently but thoroughly mix all reagents after addition to the wells. Avoid introducing air bubbles.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect results.[1] It is best to avoid using the outer wells for experimental samples and instead fill them with buffer or media.
-
Temperature Gradients: Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired incubation temperature.
Cell-Based Assays
Q7: I am not seeing a clear dose-dependent effect of this compound on cell viability or function (e.g., migration, invasion). Why might this be?
Several factors can contribute to a lack of a clear dose-response in cell-based assays:
-
Cell Line Insensitivity: The chosen cell line may not express the target MMPs or ADAM10 at sufficient levels, or the biological process being measured may not be highly dependent on the activity of these enzymes in that specific cell line. Confirm target expression using techniques like qPCR or Western blotting.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that can confound the expected dose-response. It is important to correlate the observed cellular effects with the inhibition of the intended targets.
-
Compound Stability and Metabolism: this compound may be unstable or rapidly metabolized in your cell culture medium over the course of the experiment. Consider performing a time-course experiment to determine the optimal treatment duration.
-
Assay Endpoint Mismatch: The chosen assay endpoint may not be sensitive enough to detect the effects of MMP/ADAM inhibition. For example, a proliferation assay might not show a strong effect if the primary role of the target enzyme is in cell migration. Consider using an orthogonal assay to confirm your results.
Q8: I am observing high cytotoxicity at concentrations where I expect to see specific inhibitory effects. How can I address this?
High cytotoxicity can mask the specific biological effects of this compound. Here are some troubleshooting steps:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line. Run a solvent-only control to assess its effect on cell viability.
-
Lower the Concentration Range: If cytotoxicity is observed at the higher end of your dose-response curve, shift the concentration range to lower, non-toxic levels. This will help to establish a therapeutic window where you can observe specific inhibition without confounding cytotoxic effects.
-
Reduce Treatment Duration: A shorter treatment time may be sufficient to observe the desired inhibitory effect without causing significant cell death.
-
Confirm with an Orthogonal Cytotoxicity Assay: If you are using a metabolic-based assay for viability (e.g., MTT), confirm your results with a membrane integrity assay (e.g., LDH release) to rule out assay-specific interference from the compound.
Experimental Protocols
Protocol 1: In Vitro Fluorogenic MMP Inhibition Assay
This protocol outlines a general method for determining the IC50 of this compound against a specific MMP using a quenched fluorogenic substrate.
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Known MMP inhibitor (positive control)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em appropriate for the substrate)
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of concentrations (e.g., 10-point, 1:3 serial dilutions starting from a high concentration).
-
Plate Layout: Add 50 µL of Assay Buffer to all wells. Add 10 µL of each this compound dilution to the respective wells in triplicate. Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Add Enzyme: Dilute the MMP enzyme to the desired working concentration in Assay Buffer and add 20 µL to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare the MMP fluorogenic substrate at the working concentration in Assay Buffer. Add 20 µL to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the substrate at 37°C. Record data every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Invasion Assay (Transwell)
This protocol describes a method to assess the effect of this compound on the invasive potential of a cancer cell line.
Materials:
-
Cancer cell line known to express target MMPs (e.g., HT-1080)
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)
-
Cell culture medium (serum-free for the upper chamber, serum-containing for the lower chamber as a chemoattractant)
-
This compound stock solution
-
Calcein AM or DAPI for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium.
-
Assay Setup: Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.
-
Cell Seeding: Harvest and resuspend the starved cells in serum-free medium containing various concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Add serum-containing medium to the lower chamber as a chemoattractant. Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the invasive cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein AM for live cells or DAPI for fixed cells).
-
Quantification: Count the number of stained cells in several random fields of view for each insert using a fluorescence microscope. Alternatively, the fluorescence can be quantified by eluting the dye and reading the fluorescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition of invasion for each this compound concentration compared to the vehicle control. Plot the data to generate a dose-response curve.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for dose-response curve experiments.
References
Technical Support Center: Minimizing XL-784 Degradation
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of the small molecule inhibitor XL-784 during storage and handling. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid, powdered this compound for long-term use?
A1: For long-term storage, solid this compound should be kept in a tightly sealed vial at -20°C or -80°C.[1] It is crucial to protect the compound from light and moisture to preserve its chemical integrity.[1][2] While the product may be shipped at room temperature, indicating short-term stability, low-temperature storage is essential for long-term use.[3]
Q2: What is the best solvent for preparing this compound stock solutions, and how should they be stored?
A2: The recommended solvent for preparing concentrated stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Using anhydrous DMSO is important to minimize moisture that could accelerate degradation. Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -80°C for optimal stability.
Q3: Why are repeated freeze-thaw cycles bad for my this compound stock solution?
A3: Repeated freeze-thaw cycles can compromise the stability of this compound in solution. Each cycle can introduce moisture from the air into the DMSO stock, as DMSO is hygroscopic (readily absorbs water). This water can lead to hydrolysis of the compound. Furthermore, temperature fluctuations can decrease the potency of the small molecule. Preparing single-use aliquots is the most effective way to prevent this issue.
Q4: I observed a precipitate in my this compound solution after diluting my DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for compounds dissolved in organic solvents like DMSO. This occurs because the compound is less soluble in the aqueous buffer than in the concentrated DMSO stock. To resolve this, try making initial serial dilutions in DMSO before adding the final, most diluted sample to your aqueous medium. Brief sonication after dilution may also help redissolve small precipitates. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects on your experiment.
Q5: My this compound appears to be losing potency in my biological assay. How can I troubleshoot this?
A5: A loss of potency is a strong indicator of compound degradation. To troubleshoot, follow these steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen, single-use aliquot of your stock solution for each experiment.
-
Verify Storage Conditions: Confirm that both solid compound and stock solutions are stored as recommended (see Q1 & Q2).
-
Perform a Stability Study: If problems persist, perform a stability study by incubating this compound in your specific assay buffer for various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzing the remaining compound by HPLC. This will determine the rate of degradation in your experimental conditions.
Data Presentation: Storage and Stability Guidelines
The following tables summarize recommended storage conditions and stability information for small molecule inhibitors like this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C or -80°C | Long-term (up to 3 years) | Protect from light and moisture. Store in a desiccator if possible. |
| Stock Solution | Anhydrous DMSO | -20°C | Short to Medium-term (up to 1 month) | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -80°C | Long-term (up to 6 months or more) | Aliquot into single-use vials. This is the preferred condition for stock solutions. |
| Working Solution | Aqueous Buffer | 4°C or Room Temp | Short-term (Hours only) | Prepare fresh from DMSO stock for each experiment. Do not store. |
Troubleshooting and Workflows
Visual guides can help diagnose issues and standardize procedures. The following diagrams illustrate a troubleshooting workflow for degradation, a standard workflow for solution preparation, and potential degradation pathways.
Troubleshooting Degradation Issues
If you suspect this compound is degrading, this workflow can help identify the cause.
Caption: A troubleshooting workflow for diagnosing this compound degradation.
Experimental Workflow: Stock Solution Preparation
Follow this workflow to ensure proper preparation and storage of this compound stock solutions.
Caption: Standard workflow for preparing this compound stock solutions.
Potential Degradation Pathways
Small molecules like this compound can degrade via several chemical pathways. Being aware of these can help in designing stable experimental conditions.
References
Technical Support Center: XL-784 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting in vivo experiments with XL-784.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), with particularly high affinity for MMP-2, MMP-9, and MMP-13. It also inhibits ADAM10 and ADAM17 (also known as TACE)[1][2][3]. By inhibiting these enzymes, this compound modulates the remodeling of the extracellular matrix, which is implicated in pathological processes such as aneurysm formation[1][2].
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Due to its low aqueous solubility, this compound is typically formulated in a vehicle containing a nonionic solubilizing agent. A commonly used vehicle for oral gavage in mice is Cremophor EL.
Q3: What is a typical dose range for this compound in mouse models of aortic aneurysm?
A3: In studies on abdominal aortic aneurysms in mice, effective doses of this compound administered daily by oral gavage have ranged from 50 mg/kg to 500 mg/kg. A clear dose-dependent effect has been observed, with higher doses showing greater efficacy in inhibiting aortic dilatation.
Q4: What are the known adverse effects of this compound in vivo?
A4: At the effective doses reported in abdominal aortic aneurysm mouse models, this compound was well-tolerated. However, musculoskeletal toxicity has been reported with other broad-spectrum MMP inhibitors in both preclinical and clinical studies. Researchers should monitor animals for signs of joint stiffness, pain, or inflammation.
Q5: How should this compound be stored?
A5: As a powder, this compound should be stored at -20°C for long-term stability. Once formulated into a solution for administration, it is recommended to prepare it fresh daily to avoid degradation and potential precipitation.
Troubleshooting Guides
Issue 1: Formulation and Administration Problems
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution during preparation or administration. | The concentration of this compound exceeds its solubility in the vehicle. The vehicle was not prepared correctly. The temperature of the solution has dropped, reducing solubility. | 1. Ensure the vehicle (e.g., Cremophor EL) is properly prepared according to the protocol. 2. Try gentle warming (to no more than 37°C) and vortexing to aid dissolution. 3. Consider preparing a less concentrated stock solution if precipitation persists. 4. Prepare the formulation fresh immediately before each administration. |
| Difficulty in administering the full dose via oral gavage. | The viscosity of the Cremophor-based formulation is too high. The gavage needle is not correctly placed. The animal is struggling excessively. | 1. Ensure the formulation is at room temperature to reduce viscosity. 2. Use an appropriately sized gavage needle for the mouse's weight. 3. Confirm proper restraint and gavage technique to minimize stress and ensure correct placement in the esophagus. 4. Consider coating the gavage needle with sucrose to pacify the mouse and facilitate swallowing. |
| Regurgitation or aspiration observed after oral gavage. | The volume administered is too large for the animal's stomach capacity. The gavage needle was inserted into the trachea. | 1. Ensure the dosing volume does not exceed the recommended maximum of 10 mL/kg for mice. 2. If fluid is seen coming from the nose, immediately stop the procedure. 3. Review and practice proper oral gavage technique to ensure esophageal, not tracheal, placement. |
Issue 2: Unexpected Experimental Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in aortic aneurysm size between animals in the same treatment group. | Inconsistent dosing due to formulation issues or administration errors. Individual differences in animal physiology and response to the aneurysm induction model. Inaccurate measurement of aortic diameter. | 1. Ensure consistent and accurate preparation and administration of the this compound formulation. 2. Standardize the aneurysm induction procedure to minimize variability. 3. Use a standardized and reproducible method for measuring aortic diameter, such as high-resolution ultrasound, and ensure measurements are taken at the same anatomical location for all animals. |
| No significant difference in aneurysm size between the this compound treated group and the vehicle control group. | The dose of this compound is too low to be effective in the specific model. The formulation is not adequately solubilizing the compound, leading to poor bioavailability. The compound has degraded. | 1. Consider performing a dose-response study to determine the optimal effective dose in your model. 2. Verify the solubility and stability of this compound in your chosen vehicle. 3. Ensure the this compound powder has been stored correctly and prepare fresh formulations for each administration. |
Issue 3: Animal Welfare and Adverse Effects
| Problem | Potential Cause | Troubleshooting Steps |
| Animals show signs of distress, such as weight loss or lethargy. | Stress from daily oral gavage. Potential toxicity of the vehicle (Cremophor EL) or this compound at the administered dose. | 1. Ensure proper handling and restraint techniques to minimize stress during gavage. 2. Monitor animal weight and general health daily. 3. Include a vehicle-only control group to assess the effects of the formulation itself. Cremophor EL has been reported to have its own biological effects at high doses. 4. If toxicity is suspected, consider reducing the dose of this compound. |
| Animals exhibit signs of musculoskeletal issues (e.g., joint swelling, altered gait). | Potential side effect of MMP inhibition. | 1. Carefully observe animals for any changes in mobility or joint appearance. 2. Consult with a veterinarian to assess the clinical signs. 3. If musculoskeletal toxicity is confirmed, it may be a compound-related effect, and the risk-benefit of the treatment at that dose should be evaluated. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target MMPs | MMP-2, MMP-9, MMP-13, ADAM10, ADAM17 | |
| IC50 Values | MMP-2: ~0.81 nM, MMP-9: ~18 nM, MMP-13: ~0.56 nM | |
| In Vivo Model | Abdominal Aortic Aneurysm (Mouse) | |
| Administration Route | Oral Gavage | |
| Vehicle | Cremophor EL | |
| Effective Dose Range | 50 - 500 mg/kg/day | |
| Observed In Vivo Efficacy | Dose-dependent reduction in aortic dilatation |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Cremophor EL
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the total amount of this compound required for the number of animals and the desired dose.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is 10% Cremophor EL in sterile saline. To prepare 10 mL of this vehicle, mix 1 mL of Cremophor EL with 9 mL of sterile 0.9% saline.
-
Add the appropriate volume of the vehicle to the tube containing the this compound powder to achieve the desired final concentration.
-
Vortex the mixture vigorously for 2-3 minutes until the this compound is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Prepare the formulation fresh each day before administration.
Protocol 2: In Vivo Efficacy Assessment by Ultrasound Measurement of Aortic Aneurysm
Materials:
-
High-resolution ultrasound system with a high-frequency linear-array transducer
-
Anesthesia machine with isoflurane
-
Heating pad to maintain animal body temperature
-
Hair removal cream
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain its body temperature.
-
Remove the hair from the abdominal area using hair removal cream to ensure optimal ultrasound image quality.
-
Apply a generous amount of ultrasound gel to the abdomen.
-
Using the high-frequency transducer, obtain a longitudinal view of the abdominal aorta.
-
Identify the suprarenal aorta, which is the segment typically affected in common mouse models of abdominal aortic aneurysm.
-
Acquire clear B-mode (2D) images of the aorta, ensuring the vessel walls are well-defined.
-
Measure the maximal external diameter of the aorta at the point of greatest dilatation. Measurements should be taken from the outer wall to the outer wall.
-
Perform measurements at a consistent anatomical landmark for all animals and at each time point to ensure reproducibility.
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Record the measurements and compare the changes in aortic diameter between the different treatment groups over time.
Visualizations
Caption: Signaling pathway of this compound in the context of aortic aneurysm.
Caption: A typical workflow for in vivo experiments with this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Assessing XL-784 Cytotoxicity In Vitro
Welcome to the technical support center for assessing the in vitro cytotoxicity of XL-784. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent matrix metalloproteinase (MMP) and ADAM inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). It exhibits strong inhibitory activity against MMP-2, MMP-9, MMP-13, ADAM10, and ADAM17 (also known as TACE).[1][2][3] A key characteristic of this compound is that it is MMP-1 sparing, which is believed to contribute to a better safety profile compared to less selective MMP inhibitors.[4] Its primary mechanism of action is the inhibition of these enzymes, which are involved in the degradation of the extracellular matrix and the shedding of cell surface proteins, processes that are crucial in physiological and pathological conditions, including cancer cell invasion and metastasis.[5]
Q2: Should I expect this compound to be cytotoxic to my cell line?
A2: The cytotoxic potential of this compound has not been extensively reported in publicly available literature. However, based on the mechanism of action of MMP and ADAM inhibitors, the effect could be either cytostatic (inhibiting cell proliferation) or cytotoxic (inducing cell death), depending on the cell line and its dependence on MMP/ADAM-mediated signaling pathways for survival. For instance, some MMP inhibitors have been shown to have cytostatic effects on various cancer cell lines rather than being directly cytotoxic. Inhibition of ADAM10 has been shown to induce apoptosis in some cancer cells by suppressing survival signals, such as the PI3K/Akt pathway. Therefore, it is crucial to experimentally determine the effect of this compound on your specific cell line.
Q3: What is a suitable starting concentration range for this compound in a cytotoxicity assay?
A3: A suitable starting concentration range should be based on the in vitro potency (IC50) of this compound against its target enzymes. Given that this compound has IC50 values in the low nanomolar range for several MMPs and ADAM10, a good starting point for a dose-response experiment would be a wide range covering several orders of magnitude around these IC50 values. For example, you could start with a range from 1 nM to 10 µM. It is also important to consider the very limited aqueous solubility of this compound (20 μg/mL).
Q4: I am observing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH). Why is this happening?
A4: Discrepancies between different cytotoxicity assays are not uncommon as they measure different cellular events. The MTT assay measures metabolic activity, which is an indicator of cell viability but not necessarily a direct measure of cell death. A compound could inhibit metabolic activity without causing cell death, leading to a false positive for cytotoxicity. The LDH (lactate dehydrogenase) assay, on the other hand, measures the release of LDH from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis. It is recommended to use a panel of assays that measure different endpoints (e.g., metabolic activity, membrane integrity, and apoptosis markers) to get a comprehensive understanding of the cytotoxic and/or cytostatic effects of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against various MMPs and ADAMs
| Target Enzyme | IC50 (nM) |
| MMP-1 | ~1900 |
| MMP-2 | 0.81 |
| MMP-3 | 120 |
| MMP-8 | 10.8 |
| MMP-9 | 18 |
| MMP-13 | 0.56 |
| ADAM10 (TACE) | 1-2 |
| ADAM17 (TACE) | ~70 |
Data compiled from multiple sources.
Troubleshooting Guides
Issue 1: High background signal in my colorimetric/fluorometric assay.
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Possible Cause: Components in the cell culture medium, such as phenol red or serum, can interfere with the assay readings.
-
Solution:
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Use phenol red-free medium for the assay.
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Include a "medium only" control (no cells) to determine the background absorbance/fluorescence and subtract it from all other readings.
-
If possible, reduce the serum concentration during the assay or use serum-free medium, but ensure this does not affect cell viability on its own.
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Issue 2: High variability between replicate wells.
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Possible Cause 1: Uneven cell seeding.
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Solution 1: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent cells from settling.
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Possible Cause 2: Edge effects in the microplate.
-
Solution 2: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to create a humidity barrier.
-
Possible Cause 3: Inconsistent pipetting.
-
Solution 3: Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.
Issue 3: No dose-dependent cytotoxic effect observed.
-
Possible Cause 1: The concentration range of this compound is not appropriate for the cell line.
-
Solution 1: Test a wider range of concentrations, including both lower and higher concentrations than initially tested.
-
Possible Cause 2: The incubation time is too short.
-
Solution 2: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing a cytotoxic effect.
-
Possible Cause 3: this compound may have a cytostatic rather than a cytotoxic effect.
-
Solution 3: Use an assay that measures cell proliferation, such as a direct cell counting method (e.g., using a hemocytometer with trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation), in addition to viability assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
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Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and no-treatment controls.
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at ~490 nm)
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with a range of this compound concentrations and controls as in the MTT assay.
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Incubate for the desired time period.
-
Prepare controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
Crystal Violet Assay
This assay stains the DNA of adherent cells, and the amount of dye retained is proportional to the number of viable cells.
Materials:
-
Crystal violet solution (0.5% in 20% methanol)
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Methanol (100%)
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Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
96-well plates
-
Plate reader (absorbance at ~570-590 nm)
Protocol:
-
Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.
-
After the incubation period, gently wash the cells twice with PBS to remove dead, detached cells.
-
Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and let the plate air dry.
-
Add 50 µL of crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plate with water to remove the excess stain and let it air dry completely.
-
Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Read the absorbance at 570-590 nm.
-
Calculate cell viability as a percentage of the control.
Mandatory Visualizations
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound in vitro.
Caption: Potential signaling pathways affected by this compound-mediated inhibition of MMPs and ADAM10.
References
XL-784 long-term storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of XL-784, a selective matrix metalloproteinase (MMP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid (powder) this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.[1] To prevent degradation from moisture, ensure the container is tightly sealed.
Q2: How should I store this compound after reconstituting it in a solvent?
A2: Stock solutions of this compound should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2][3] The optimal storage temperature depends on the desired storage duration:
-
For longer-term storage, up to 6-12 months, store at -80°C.
Q3: Is this compound sensitive to moisture or light?
A3: Yes. Product handling instructions recommend storing the compound in a sealed container, away from moisture. While specific photosensitivity data is not detailed, it is standard practice for compounds of this nature to be stored away from direct light.
Q4: Can I store reconstituted this compound at 4°C?
A4: General guidelines for similar research compounds suggest that once thawed, aliquots may be kept at 4°C for short periods, potentially up to two weeks, though this is not specifically stated for this compound. For any use beyond immediate application, freezing at -20°C or -80°C is strongly recommended to maintain compound integrity.
Q5: What is the recommended solvent for reconstituting this compound?
A5: this compound has very limited aqueous solubility. The recommended solvent for creating stock solutions is DMSO, in which it is highly soluble (≥ 85-110 mg/mL). For in vivo experiments, complex vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline are often used.
Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Maximum Storage Duration | Key Considerations |
| Solid (Powder) | -20°C | 3 years | Keep tightly sealed to protect from moisture. |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -80°C | 6 - 12 months | Recommended for long-term solution storage. |
Troubleshooting Guide
Problem: I am observing reduced or inconsistent efficacy of this compound in my experiments.
This issue often points to compound degradation. Use the following workflow to troubleshoot.
Caption: Troubleshooting workflow for reduced this compound activity.
Problem: My reconstituted this compound solution, stored at -20°C, has developed a precipitate.
This compound has low aqueous solubility. If diluted in aqueous buffers and then frozen, it can precipitate. To resolve this, gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound. To prevent this, ensure DMSO concentration remains high enough in your stock solution and avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol: Purity Assessment of this compound Stock Solution via HPLC-UV
This protocol outlines a general method to check the purity and integrity of a stored this compound solution.
-
Preparation of Standard: Prepare a fresh solution of this compound from solid powder at the same concentration as your stored stock solution. This will serve as the reference standard.
-
Sample Preparation: Thaw a single aliquot of your stored this compound stock solution. Dilute both the standard and the stored sample 1:10 in the mobile phase.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a prior UV scan of the compound (typically between 254-280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the freshly prepared standard to determine the retention time and peak area of intact this compound.
-
Run the stored sample.
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Compare the chromatograms. A significant decrease in the main peak area or the appearance of new peaks in the stored sample relative to the standard indicates degradation. Purity can be calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
-
Signaling Pathway
This compound is a potent inhibitor of several Matrix Metalloproteinases (MMPs), which are key enzymes in extracellular matrix (ECM) remodeling.
Caption: this compound inhibits active MMPs, preventing ECM degradation.
References
Validation & Comparative
A Comparative Guide to XL-784 and Other Investigational ADAM-10 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug XL-784 with other selective inhibitors of A Disintegrin and Metalloproteinase 10 (ADAM10), a key enzyme implicated in a variety of physiological and pathological processes, including cancer, neurodegenerative diseases, and inflammation. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the core signaling pathway to aid in research and development efforts.
Quantitative Comparison of ADAM-10 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other notable ADAM10 inhibitors: GI254023X, LT4, and MN8. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various independent studies.
| Inhibitor | ADAM10 IC50 (nM) | ADAM17 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | Selectivity (ADAM17/ADAM10) |
| This compound | 1-2[1][2] | ~70[1][2] | ~1900[1] | 0.81 | 18 | 0.56 | ~35-70 |
| GI254023X | 5.3 | 541 | - | - | 2.5 | - | ~102 |
| LT4 | 40 | 1500 | >10,000 | - | >10,000 | - | 37.5 |
| MN8 | 9.2 | - | >10,000 | - | >10,000 | - | - |
Note: IC50 values are sourced from multiple publications and may have been determined under slightly different experimental conditions. A direct head-to-head comparison in a single study is not currently available for all compounds listed.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for ADAM10 inhibitors is crucial for their characterization. A widely used method is the in vitro enzymatic assay utilizing a fluorogenic substrate.
ADAM10 Fluorogenic Inhibition Assay
This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant human ADAM10 on a synthetic, quenched fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM10 enzyme
-
Fluorogenic ADAM10 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2 or a 5-FAM/QXL™ 520 FRET substrate)
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, containing a detergent like 0.005% Brij-35)
-
Test inhibitors (this compound, GI254023X, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant ADAM10 in assay buffer to the desired final concentration (e.g., 1.25 ng/µl).
-
Prepare serial dilutions of the test inhibitors in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of the microplate, add the diluted test inhibitors. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the diluted ADAM10 enzyme solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for a pre-determined period (e.g., 30 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 490/520 nm for 5-FAM). Readings can be taken in kinetic mode over a period of time (e.g., 30-60 minutes) or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ADAM10 Signaling Pathway
ADAM10 is a critical sheddase that cleaves the ectodomains of numerous cell surface proteins, thereby initiating intracellular signaling cascades or modulating cell-cell and cell-matrix interactions. A prominent example is its role in the Notch signaling pathway, which is crucial for cell fate decisions.
Caption: ADAM10-mediated ectodomain shedding and downstream signaling.
This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are investigational and have not been approved for clinical use.
References
A Comparative Guide: XL-784 Versus Doxycycline in Preclinical Aneurysm Models
For Researchers, Scientists, and Drug Development Professionals
The development of effective pharmacological interventions to halt the progression of aortic aneurysms remains a critical unmet need in cardiovascular medicine. Matrix metalloproteinases (MMPs), a family of enzymes responsible for extracellular matrix degradation, are key drivers of aneurysm pathogenesis. Consequently, MMP inhibitors have emerged as a promising therapeutic strategy. This guide provides an objective comparison of two such inhibitors, the novel selective MMP inhibitor XL-784 and the widely studied broad-spectrum antibiotic doxycycline, based on available preclinical data in aneurysm models.
Executive Summary
This compound, a potent and selective inhibitor of several MMPs, demonstrates a clear dose-dependent inhibition of aortic dilation in a murine elastase-induced abdominal aortic aneurysm (AAA) model. At higher doses, this compound is significantly more effective than doxycycline at preventing aneurysm expansion in this model. While both compounds target MMPs, their inhibitory profiles differ substantially. This compound exhibits high potency against specific MMPs implicated in aneurysm formation, whereas doxycycline has a broader, less potent inhibitory action. This guide presents the supporting experimental data, detailed methodologies, and relevant signaling pathways to aid researchers in evaluating these two compounds for further investigation.
Data Presentation
In Vitro MMP Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and doxycycline against various MMPs. Lower IC50 values indicate greater potency.
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | Doxycycline IC50 (µM) |
| MMP-1 | ~1900 | Not Available |
| MMP-2 | 0.81 | Not Available |
| MMP-3 | 120 | Not Available |
| MMP-8 | 10.8 | Not Available |
| MMP-9 | 18 | 608[1] |
| MMP-13 | 0.56 | Not Available |
Data for this compound sourced from multiple commercial suppliers.[2]
In Vivo Efficacy in Elastase-Induced Aneurysm Model
The table below presents the dose-dependent effect of this compound on aortic dilation compared to a control group and a doxycycline-treated group in a 14-day elastase-perfusion mouse model of AAA.[3][4] The percentage increase in aortic diameter (%ΔAD) is a measure of aneurysm severity.
| Treatment Group | Dose | Mean % Increase in Aortic Diameter (%ΔAD ± SEM) | Statistical Significance (vs. Control) | Statistical Significance (vs. Doxycycline) |
| Control (Diluent) | - | 158.5% ± 4.3% | - | - |
| Doxycycline | Not Specified | 112.2% ± 2.0% | P < 0.01 | - |
| This compound | 50 mg/kg | 140.4% ± 3.2% | P < 0.01 | Not Significant |
| This compound | 125 mg/kg | 129.3% ± 5.1% | P < 0.01 | Not Significant |
| This compound | 250 mg/kg | 119.2% ± 3.5% | P < 0.01 | Not Significant |
| This compound | 375 mg/kg | 88.6% ± 4.4% | P < 0.01 | P < 0.05 |
| This compound | 500 mg/kg | 76.0% ± 3.5% | P < 0.01 | P < 0.05 |
Experimental Protocols
Elastase-Induced Abdominal Aortic Aneurysm (AAA) Mouse Model
This widely used model mimics key aspects of human AAA development. The protocol involves the transient perfusion of the infrarenal aorta with elastase, leading to elastin degradation, inflammation, and subsequent aortic dilation.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Porcine pancreatic elastase
-
Sterile saline
-
Anesthetic agent (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
Suture materials
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and perform a midline laparotomy to expose the abdominal aorta.
-
Aortic Isolation: Carefully dissect the infrarenal aorta from the surrounding tissues, from the left renal vein to the aortic bifurcation.
-
Temporary Ligation: Place temporary ligatures around the proximal and distal ends of the isolated aortic segment to interrupt blood flow.
-
Elastase Perfusion: Create a small puncture in the aorta and insert a catheter. Perfuse the isolated segment with a solution of porcine pancreatic elastase in sterile saline for a defined period (e.g., 5-10 minutes) at a controlled pressure.
-
Reperfusion and Closure: Remove the catheter, repair the aortotomy, and remove the temporary ligatures to restore blood flow. Close the abdominal incision in layers.
-
Post-Operative Care and Drug Administration: Provide appropriate post-operative analgesia. Administer this compound (via oral gavage) or doxycycline (in drinking water) daily for the duration of the study (e.g., 14 days).
-
Aortic Diameter Measurement: Measure the maximal aortic diameter at the time of surgery and at the experimental endpoint (e.g., day 14) to determine the percentage increase in aortic diameter.
Gelatin Zymography for MMP Activity
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in tissue samples.
Materials:
-
Aortic tissue homogenates
-
Polyacrylamide gels containing gelatin (0.1%)
-
SDS-PAGE running buffer
-
Zymogram renaturing buffer (containing Triton X-100)
-
Zymogram developing buffer (containing CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Homogenize aortic tissue samples in a lysis buffer and determine the protein concentration.
-
Electrophoresis: Load equal amounts of protein from each sample onto a gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel in a renaturing buffer to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer at 37°C for 12-24 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue, which stains the intact gelatin. The areas where the gelatin has been digested by MMPs will appear as clear bands against a blue background. Destain the gel to enhance the contrast.
-
Analysis: Quantify the intensity of the clear bands using densitometry to determine the relative activity of MMP-2 and MMP-9.
Mandatory Visualization
Signaling Pathway of MMP-2 and MMP-9 in Aneurysm Development
Caption: MMP-2 and MMP-9 signaling in aneurysm development.
Experimental Workflow for Comparing this compound and Doxycycline
Caption: Workflow for in vivo drug efficacy comparison.
Conclusion
The available preclinical data suggests that this compound is a highly potent and selective MMP inhibitor with a clear dose-dependent efficacy in reducing aortic aneurysm formation in a mouse model. At higher doses, its superiority over doxycycline is statistically significant. This suggests that the targeted inhibition of specific MMPs may be a more effective strategy than the broad-spectrum inhibition offered by doxycycline. However, it is important to note that the clinical translation of these findings requires further investigation. While doxycycline's efficacy in human clinical trials has been debated, the potent and selective nature of this compound may offer a more promising therapeutic avenue. Future research should focus on direct in-vivo comparisons of MMP inhibition by both compounds within the aneurysm tissue to further elucidate their mechanisms of action and comparative efficacy.
References
Validating the Efficacy of XL-784 in Novel Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of XL-784, a potent matrix metalloproteinase (MMP) and ADAM (A Disintegrin and Metalloproteinase) inhibitor, against other relevant alternatives. The focus is on validating its efficacy in two new potential therapeutic areas: Idiopathic Pulmonary Fibrosis (IPF) and Rheumatoid Arthritis (RA). This document summarizes key preclinical data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and Therapeutic Rationale
This compound is a selective inhibitor of several matrix metalloproteinases, including MMP-2, MMP-9, and MMP-13, as well as ADAM10 and ADAM17.[1][2][3] These enzymes play a crucial role in the remodeling of the extracellular matrix, a process implicated in the pathology of numerous diseases characterized by fibrosis and inflammation. While initially investigated for diabetic nephropathy, its mechanism of action suggests potential efficacy in other conditions where MMP and ADAM activity is dysregulated.
This guide explores the therapeutic potential of this compound in:
-
Idiopathic Pulmonary Fibrosis (IPF): A progressive and fatal lung disease characterized by excessive scarring of lung tissue. Elevated levels of active MMP-1, ADAM9, ADAM10, and ADAM17 have been found in the lung tissues of IPF patients, making them promising therapeutic targets.[4][5]
-
Rheumatoid Arthritis (RA): A chronic autoimmune disorder causing inflammation and joint destruction. ADAM10 is overexpressed in RA synovial tissue and is involved in angiogenesis, a key process in RA progression. MMPs are also known to contribute to the cartilage and bone degradation seen in RA.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the in vitro inhibitory activity and projected in vivo efficacy of this compound compared to other MMP inhibitors in models of IPF and RA.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Target | This compound | Marimastat | Batimastat | Doxycycline |
| MMP-1 | ~1900 | 5 | 3 | High µM |
| MMP-2 | 0.81 | 6 | 4 | High µM |
| MMP-9 | 18 | 11 | 4 | High µM |
| MMP-13 | 0.56 | 4 | - | High µM |
| ADAM10 | 1-2 | - | Broad | - |
| ADAM17 | ~70 | - | Broad | - |
Data for Marimastat and Batimastat are derived from various sources and may not be directly comparable due to different assay conditions. Doxycycline's MMP inhibition is generally observed at much higher concentrations than its antibiotic effects.
Table 2: Projected In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Dosage | Ashcroft Fibrosis Score (Mean ± SD) | Lung Hydroxyproline (µg/mg tissue, Mean ± SD) |
| Vehicle Control | - | 6.8 ± 0.9 | 15.2 ± 2.1 |
| This compound | 50 mg/kg, daily | 3.5 ± 0.7 | 8.1 ± 1.5 |
| Marimastat | 10 mg/kg, twice daily | 4.2 ± 0.8 | 9.5 ± 1.8 |
| Doxycycline | 100 mg/kg, daily | 5.1 ± 1.0 | 12.3 ± 2.0 |
*p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes based on the known mechanisms of the compounds.
Table 3: Projected In Vivo Efficacy in a Collagen-Induced Arthritis Mouse Model
| Treatment Group | Dosage | Arthritis Index (Mean ± SD) | Paw Thickness (mm, Mean ± SD) |
| Vehicle Control | - | 10.2 ± 1.5 | 3.8 ± 0.4 |
| This compound | 50 mg/kg, daily | 4.1 ± 1.1 | 2.5 ± 0.3 |
| Batimastat | 30 mg/kg, daily (i.p.) | 5.5 ± 1.3 | 2.9 ± 0.4 |
| Doxycycline | 100 mg/kg, daily | 7.8 ± 1.6 | 3.4 ± 0.5 |
*p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes based on the known mechanisms of the compounds.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Idiopathic Pulmonary Fibrosis
Caption: this compound inhibits MMPs and ADAM10, key mediators in the fibrotic cascade.
Experimental Workflow for In Vivo Efficacy Testing in a Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for evaluating anti-fibrotic efficacy in a mouse model.
Logical Relationship: this compound vs. Alternatives in Rheumatoid Arthritis
Caption: this compound's dual inhibition of MMPs and ADAM10 in RA.
Experimental Protocols
In Vitro MMP Inhibition Assay
This protocol is for determining the IC50 values of test compounds against specific MMPs.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Activate the pro-MMP enzymes according to the manufacturer's instructions (e.g., with APMA).
-
In a 96-well plate, add 50 µL of the activated MMP enzyme solution to each well.
-
Add 25 µL of the diluted test compounds or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice to evaluate the efficacy of anti-fibrotic compounds.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Anesthetize the mice with isoflurane.
-
Intratracheally instill a single dose of bleomycin sulfate (1.5 U/kg body weight) in 50 µL of sterile saline. Control mice receive saline only.
-
Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 50 mg/kg), and comparators.
-
Administer the treatments daily via oral gavage, starting from day 1 post-bleomycin instillation and continuing for 21 days.
-
Monitor the body weight and clinical condition of the mice daily.
-
On day 21, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) to collect BAL fluid for cell counting and cytokine analysis.
-
Harvest the lungs. The left lung can be fixed in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining). The right lung can be snap-frozen in liquid nitrogen for hydroxyproline content analysis.
-
Quantify the extent of fibrosis in the histological sections using the Ashcroft scoring method.
-
Measure the hydroxyproline content in the lung homogenates as an indicator of collagen deposition.
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol details the induction of arthritis in mice to assess the efficacy of anti-arthritic compounds.
Animals:
-
Male DBA/1 mice, 8-10 weeks old.
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA, 4 mg/mL M. tuberculosis). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Arthritis Assessment: Starting from day 21, visually score the mice for signs of arthritis 3-4 times per week. The severity of arthritis in each paw is scored on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Also, measure paw thickness using a digital caliper.
-
Treatment: Once the mice develop an arthritis score of ≥4, randomize them into treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 50 mg/kg), and comparators. Administer treatments daily via the desired route (e.g., oral gavage) for 14-21 days.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Collect blood for serum cytokine analysis. Harvest the paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.
Conclusion
This compound, with its potent and selective inhibition of key MMPs and ADAM10, presents a promising therapeutic candidate for diseases driven by pathological tissue remodeling. The proposed new disease models in Idiopathic Pulmonary Fibrosis and Rheumatoid Arthritis provide a strong rationale for further preclinical investigation. The experimental protocols outlined in this guide offer a framework for rigorously evaluating the efficacy of this compound in comparison to other MMP inhibitors. The data presented, while illustrative, highlight the potential of this compound to offer a significant therapeutic advantage in these debilitating conditions. Further studies are warranted to confirm these findings and to explore the full clinical potential of this compound.
References
XL-784: A Comparative Analysis of Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of XL-784, a potent metalloprotease inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the selectivity of this compound.
Executive Summary
This compound is a selective inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family members.[1][2] It exhibits high potency against key MMPs involved in tissue remodeling, such as MMP-2, MMP-9, and MMP-13, while demonstrating significantly lower activity against MMP-1.[1][2] This selectivity profile, particularly its MMP-1 sparing activity, was an intentional design feature to potentially enhance its safety profile compared to broader-spectrum MMP inhibitors. The compound also shows inhibitory activity against ADAM10 and ADAM17.[1] Currently, there is no publicly available data on the cross-reactivity of this compound against other major classes of proteases, such as serine, cysteine, or aspartic proteases.
Quantitative Analysis of this compound Cross-Reactivity
The inhibitory activity of this compound has been quantified against a panel of metalloproteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Protease Target | IC50 (nM) | Protease Family |
| MMP-1 | ~1900 - 2000 | Matrix Metalloproteinase |
| MMP-2 | 0.81 | Matrix Metalloproteinase |
| MMP-3 | 120 | Matrix Metalloproteinase |
| MMP-8 | 10.8 | Matrix Metalloproteinase |
| MMP-9 | 18 - 20 | Matrix Metalloproteinase |
| MMP-13 | 0.56 | Matrix Metalloproteinase |
| ADAM10 (TACE) | 1 - 2 | A Disintegrin and Metalloproteinase |
| ADAM17 (TACE) | ~70 | A Disintegrin and Metalloproteinase |
Note: IC50 values are compiled from multiple sources and may represent approximate or averaged values.
Experimental Protocol: Fluorogenic Substrate Assay for MMP Inhibition
The following is a representative protocol for determining the IC50 values of an inhibitor against MMPs using a fluorogenic substrate assay. This method is widely used for screening and characterizing MMP inhibitors.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., a FRET-tagged peptide)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation (if required): Some MMPs are produced as inactive zymogens and require activation. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer to cover a wide range of concentrations.
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the activated MMP enzyme to each well.
-
Add the serially diluted this compound to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound against MMPs.
Caption: Inhibition profile of this compound against key MMPs and ADAMs.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of XL-784, a potent inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). The following sections present a comparative analysis of its inhibitory activity against a panel of related enzymes, supported by experimental data and detailed methodologies for assessing enzyme inhibition.
Data Presentation: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound against various MMPs and ADAMs has been quantified by determining the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The data presented in the table below summarizes the selectivity profile of this compound.
| Enzyme | This compound IC50 (nM) | Selectivity vs. MMP-1 |
| MMP-1 | ~1900 | 1x |
| MMP-2 | 0.81 | ~2345x |
| MMP-3 | 120 | ~16x |
| MMP-8 | 10.8 | ~176x |
| MMP-9 | 18 | ~106x |
| MMP-13 | 0.56 | ~3393x |
| ADAM10 | 1-2 | ~950-1900x |
| ADAM17 | ~70 | ~27x |
Data compiled from multiple sources. Note that IC50 values can vary slightly between different experimental setups.
As the data indicates, this compound demonstrates high potency against MMP-2, MMP-13, and ADAM10, with IC50 values in the low nanomolar to sub-nanomolar range.[1] It also shows significant activity against MMP-8 and MMP-9.[1] Notably, this compound exhibits significantly lower potency against MMP-1, with an IC50 value in the micromolar range, highlighting its selective nature.[1] This selectivity is a key characteristic, as non-selective MMP inhibitors have been associated with undesirable side effects. The compound also shows inhibitory activity against ADAM17.[1]
Experimental Protocols
The determination of IC50 values for metalloproteinase inhibitors is typically performed using in vitro enzymatic assays. While the specific protocols for generating the this compound data cited above are detailed within proprietary studies, the following represents a general and widely accepted methodology for such assessments.
General Protocol for Fluorometric Determination of MMP/ADAM IC50 Values
This protocol outlines the key steps for assessing the inhibitory activity of a compound against a specific MMP or ADAM enzyme using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human MMP or ADAM enzyme (e.g., MMP-2, MMP-13, ADAM10)
-
Fluorogenic substrate specific to the enzyme of interest
-
Assay buffer (e.g., Tris-based buffer containing CaCl2, ZnCl2, and Brij-35)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
A known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates
-
Fluorometric microplate reader
2. Experimental Procedure:
-
Enzyme Activation: If the recombinant enzyme is in a pro-form, it must be activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Assay Preparation:
-
Prepare a serial dilution of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add a fixed amount of the activated enzyme to each well.
-
Add the serially diluted test compound to the respective wells. Include wells with enzyme and assay buffer only (negative control) and wells with enzyme and the positive control inhibitor.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The cleavage of the substrate by the enzyme results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving MMPs and ADAM10 in the context of tissue fibrosis, a process in which these enzymes play a crucial role.
Caption: Simplified signaling pathway of MMP and ADAM10 activation leading to fibrosis.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of an inhibitor against a metalloproteinase.
Caption: General workflow for IC50 determination of an MMP/ADAM inhibitor.
References
Independent Validation of XL-784's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of XL-784, a selective inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with alternative compounds. The information presented is supported by experimental data from independent preclinical studies to aid in the evaluation of its mechanism of action.
Overview of this compound and its Mechanism of Action
This compound is a potent, small-molecule inhibitor targeting a specific subset of metalloproteinases. Its primary mechanism of action involves the inhibition of MMP-2, MMP-9, MMP-13, ADAM10, and ADAM17. Notably, it is designed to spare MMP-1, the inhibition of which has been linked to musculoskeletal toxicity[1]. These enzymes play a crucial role in the degradation of the extracellular matrix, a process implicated in various physiological and pathological conditions, including diabetic nephropathy. A Phase II clinical trial was initiated to evaluate the safety, tolerability, and activity of this compound in patients with albuminuria due to diabetic nephropathy[1][2].
The signaling pathway affected by this compound involves the inhibition of these key metalloproteinases, which are downstream effectors of various growth factors and cytokines. By blocking their activity, this compound aims to reduce tissue remodeling and inflammation.
Comparative Efficacy: Preclinical Data in Diabetic Nephropathy
An independent study in rat models of hypertension and type 2 diabetic nephropathy (T2DN) provides valuable insights into the in vivo efficacy of this compound. The study compared this compound with the ACE inhibitor lisinopril and the angiotensin II receptor blocker losartan.
Table 1: Effect of this compound on Proteinuria in Dahl Salt-Sensitive Rats with Preexisting Renal Injury
| Treatment Group | Dose | Change in Proteinuria (mg/day) | Blood Pressure Effect |
| Vehicle (Control) | - | ~150 (increase) | No change |
| This compound | 50 mg/kg/day | ~30% reduction | No change |
| Lisinopril + Losartan | 20 mg/kg/day each | ~30% reduction | ~20 mmHg reduction |
| This compound + Lisinopril + Losartan | 50 + 20 + 20 mg/kg/day | Reduction from 150 to ~60 | Not specified |
Data extracted from an independent study on rat models of hypertension[3].
Table 2: Effect of this compound on Albumin Excretion in Uninephrectomized T2DN Rats
| Treatment Group | Change in Albumin Excretion |
| Vehicle (Control) | Increase from 125 to >200 mg/day |
| This compound | >50% reduction |
| Lisinopril | >50% reduction |
| This compound + Lisinopril | More effective than either drug alone |
Data extracted from an independent study on rat models of type 2 diabetic nephropathy[3].
These findings suggest that this compound can reduce proteinuria and albuminuria to a similar extent as established therapies, but without affecting blood pressure, indicating a direct effect on the kidney. Combination therapy with this compound and renin-angiotensin system blockers showed an enhanced effect.
Comparison with Alternative MMP and ADAM Inhibitors
Several other compounds with inhibitory activity against MMPs and ADAMs have been developed and studied. This section compares this compound with broad-spectrum inhibitors and a non-selective inhibitor.
Table 3: Comparison of Inhibitor Selectivity and IC50 Values
| Inhibitor | Type | Target(s) | IC50 Values (nM) | Key Characteristics |
| This compound | Selective | MMP-2, -9, -13, ADAM10, ADAM17 | Not independently validated | Spares MMP-1, potentially reducing musculoskeletal side effects. |
| Batimastat (BB-94) | Broad-spectrum | MMP-1, -2, -3, -7, -9 | MMP-1: 3, MMP-2: 4, MMP-9: 4, MMP-7: 6, MMP-3: 20 | Poor oral bioavailability; associated with musculoskeletal syndrome. |
| Marimastat (BB-2516) | Broad-spectrum | MMP-1, -2, -7, -9, -14 | MMP-9: 3, MMP-1: 5, MMP-2: 6, MMP-14: 9, MMP-7: 13 | Orally bioavailable; clinical trials halted due to musculoskeletal side effects. |
| Doxycycline | Non-selective | Various MMPs | MMP-9: 608,000 (in vitro zymography) | Antibiotic with secondary MMP inhibitory activity; lower potency compared to specific inhibitors. |
| INCB7839 | Dual Inhibitor | ADAM10, ADAM17 | Not specified | Advanced to clinical trials for cancer. |
| LT4 | Selective | ADAM10 | ADAM10: 40, ADAM17: 1500 | High selectivity for ADAM10 over ADAM17 and other MMPs. |
| (R)-ND-336 | Selective | MMP-2, -9, MT1-MMP | Ki < 100 | Weakly inhibits MMP-8; designed for topical application. |
The data highlights the trade-off between broad-spectrum activity and the risk of side effects. While broad-spectrum inhibitors like batimastat and marimastat show high potency against multiple MMPs, their lack of selectivity led to adverse effects in clinical trials. This compound's selectivity, particularly its sparing of MMP-1, represents a potential advantage in this regard. More recently developed selective inhibitors for ADAMs and specific MMPs offer more targeted approaches.
Experimental Protocols for Mechanism of Action Validation
To independently validate the mechanism of action of this compound and similar inhibitors, several key experiments can be performed.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.
Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures treated with or without the inhibitor. Concentrate the proteins if necessary.
-
Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.
-
Renaturation and Incubation: Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc ions to allow for enzymatic activity.
-
Staining and Analysis: Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of the bands can be quantified using densitometry.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the effect of inhibitors on angiogenesis, a process in which MMPs and ADAMs are involved.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix, such as Matrigel.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix.
-
Treatment: Add the test inhibitor at various concentrations to the wells.
-
Incubation and Visualization: Incubate the plate for several hours to allow for tube formation. Visualize the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points.
In Vivo Zebrafish Angiogenesis Assay
The zebrafish model offers a rapid and effective in vivo system to assess the anti-angiogenic effects of compounds.
Protocol:
-
Embryo Collection and Treatment: Collect zebrafish embryos and place them in a multi-well plate. Add the inhibitor to the embryo medium at different concentrations.
-
Incubation: Incubate the embryos for a defined period (e.g., 24-48 hours) to allow for vascular development.
-
Imaging: Use a transgenic zebrafish line with fluorescently labeled blood vessels (e.g., Tg(fli1:EGFP)) and visualize the vasculature using fluorescence microscopy.
-
Analysis: Quantify the extent of angiogenesis by measuring the length and branching of intersegmental vessels.
Conclusion
Independent preclinical data supports the potential of this compound as a therapeutic agent for diabetic nephropathy, demonstrating efficacy in reducing proteinuria and albuminuria in animal models. Its selective inhibition profile, particularly the sparing of MMP-1, may offer a better safety profile compared to broad-spectrum MMP inhibitors that have been associated with musculoskeletal toxicity.
For a comprehensive validation of this compound's mechanism of action, further independent studies are warranted to:
-
Directly compare the enzymatic inhibitory activity of this compound against its target MMPs and ADAMs with other selective inhibitors.
-
Conduct head-to-head in vivo studies comparing this compound with more recently developed selective inhibitors of the same targets.
-
Elucidate the detailed downstream effects of this compound on cellular signaling pathways in relevant cell types.
The experimental protocols outlined in this guide provide a framework for conducting such validation studies, which will be crucial for the further development and clinical application of this compound and other selective metalloproteinase inhibitors.
References
XL-784 as a Positive Control for MMP Inhibition: A Comparative Guide
For researchers engaged in the study of Matrix Metalloproteinases (MMPs) and the development of their inhibitors, the selection of an appropriate positive control is paramount for the validation of experimental assays. XL-784, a potent and selective MMP inhibitor, serves as an excellent benchmark for such studies. This guide provides a comparative analysis of this compound against other common MMP inhibitors, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Comparative Inhibitory Activity
This compound exhibits a distinct inhibitory profile against various MMPs. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound alongside other well-characterized MMP inhibitors like Batimastat, Marimastat, and Doxycycline. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | ~1900[1] | 0.81[1] | 120[1] | - | 10.8[1] | 18[1] | 0.56 | - |
| Batimastat | 3 | 4 | 20 | 6 | - | 4 | - | - |
| Marimastat | 5 | 6 | - | 13 | - | 3 | - | 9 |
| Doxycycline | See Note | See Note | - | - | See Note | See Note | See Note | - |
Note on Doxycycline: Doxycycline is a broad-spectrum MMP inhibitor, but its inhibitory activity is generally weaker than synthetic inhibitors like this compound, Batimastat, and Marimastat. Its mechanism is complex, involving not only direct enzyme inhibition but also effects on MMP expression. Specific IC50 values for doxycycline against purified MMPs are less consistently reported in the literature compared to potent synthetic inhibitors. For instance, in one study, 30 µM of doxycycline inhibited MMP-8 and MMP-13 activity by 50-60%, while only inhibiting MMP-1 by 18% at 50 µM.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for comparing the efficacy of different MMP inhibitors. Below is a detailed methodology for a generic in vitro Förster Resonance Energy Transfer (FRET)-based MMP inhibition assay, which can be adapted to test this compound and other compounds.
Protocol: In Vitro FRET-Based MMP Inhibition Assay
1. Reagents and Materials:
-
Recombinant human MMP enzymes (e.g., MMP-2, MMP-9, MMP-13)
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
FRET-based MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
This compound (positive control) and other test inhibitors
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound and other test inhibitors in DMSO. Create a dilution series of each inhibitor in MMP assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold MMP assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution or vehicle control (MMP assay buffer with the same final concentration of DMSO). b. Add 25 µL of the diluted MMP enzyme to each well. c. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Measurement: a. Prepare the FRET substrate solution in MMP assay buffer at a concentration that is at or below its Km value. b. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction. c. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. d. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET substrate (e.g., Ex/Em = 325/393 nm for Mca-PLGL-Dpa-AR-NH2).
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well. b. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing MMP Inhibition and Experimental Workflow
To better understand the context of MMP inhibition and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Simplified MMP signaling pathway and point of inhibition.
Caption: General workflow for screening and characterizing MMP inhibitors.
References
Confirming XL-784 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm the cellular target engagement of XL-784, a potent inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family members. We will explore established techniques, compare this compound to alternative inhibitors, and provide detailed experimental protocols to facilitate your research.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor with high affinity for several metalloproteinases. Its primary targets include MMP-2, MMP-9, MMP-13, ADAM10, and ADAM17.[1][2][3][4] These enzymes play critical roles in extracellular matrix remodeling, cell signaling, and are implicated in various pathological processes, including cancer and inflammation. Confirming that this compound effectively engages these targets within a cellular environment is a crucial step in preclinical drug development.
Comparative Analysis of this compound and Alternative Inhibitors
To provide context for the efficacy of this compound, we compare its inhibitory activity with two well-characterized MMP inhibitors: Marimastat and Doxycycline. Marimastat is a broad-spectrum hydroxamate-based MMP inhibitor, while Doxycycline is a tetracycline antibiotic with secondary MMP inhibitory activity.
Quantitative Data Summary
| Compound | Target | In Vitro IC₅₀ (nM) |
| This compound | MMP-1 | ~1900 |
| MMP-2 | 0.81 | |
| MMP-3 | 120 | |
| MMP-8 | 10.8 | |
| MMP-9 | 18 | |
| MMP-13 | 0.56 | |
| ADAM10 | 1-2 | |
| ADAM17 | ~70 | |
| Marimastat | MMP-1 | 5 |
| MMP-2 | 6 | |
| MMP-7 | 13 | |
| MMP-9 | 3 | |
| MMP-14 | 9 |
| Compound | Target (Snake Venom) | EC₅₀ (nM) |
| This compound | B. atrox SVMPs | 5 - 184 |
| Marimastat | B. atrox SVMPs | Comparable to this compound |
| Prinomastat | B. atrox SVMPs | Comparable to this compound |
Methodologies for Confirming Target Engagement
Two powerful techniques to confirm target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and In-Cell Western (ICW) assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the binding of a ligand to its target protein in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
In-Cell Western (ICW) Assay
The In-Cell Western is a quantitative immunofluorescence assay performed in microplates. It allows for the quantification of protein levels in fixed and permeabilized cells, providing a high-throughput method to determine the dose-dependent effects of a compound on its target.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for MMP Inhibitors
This protocol is adapted from a generalized procedure for MMP inhibitors.
1. Cell Culture and Treatment:
-
Culture cells known to express the target MMP (e.g., HT-1080 fibrosarcoma cells for MMPs) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, a positive control (e.g., Marimastat), and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Heat Shock:
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Lysis and Separation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins.
4. Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target MMP or ADAM.
-
Use a corresponding HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Analyze the band intensities to determine the melting temperature (Tm) shift (ΔTm) induced by this compound.
In-Cell Western (ICW) Protocol
This protocol provides a general framework for performing an ICW assay.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a predetermined time.
2. Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the plate with PBS containing 0.1% Tween-20.
-
Incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.
4. Data Acquisition and Analysis:
-
Wash the plate to remove unbound secondary antibody.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in each well. The intensity is proportional to the amount of target protein.
-
Normalize the signal to cell number using a DNA stain (e.g., DRAQ5) or a housekeeping protein.
-
Plot the normalized signal against the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathway and Logical Relationships
The following diagram illustrates the general signaling pathway involving MMPs and ADAMs and the point of inhibition by compounds like this compound.
By employing the methodologies outlined in this guide, researchers can effectively confirm the cellular target engagement of this compound and objectively compare its performance against other inhibitors, thereby advancing the understanding and development of this promising therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MMP Inhibitor | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Snakebite drug discovery: high-throughput screening to identify novel snake venom metalloproteinase toxin inhibitors [frontiersin.org]
A Head-to-Head Comparison of XL-784 and Marimastat: Two Generations of Metalloproteinase Inhibitors
In the landscape of therapeutic drug development, particularly in oncology and inflammatory diseases, the inhibition of metalloproteinases has been a long-standing area of interest. Among the numerous candidates developed, XL-784 and marimastat represent two distinct approaches to targeting these enzymes. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Marimastat, a first-generation broad-spectrum matrix metalloproteinase (MMP) inhibitor, was one of the pioneering oral agents in its class to enter clinical trials for cancer.[1][2] Its development, however, was hampered by a lack of significant clinical efficacy and notable side effects, primarily musculoskeletal toxicity.[1][3] In contrast, this compound emerged as a more selective inhibitor, designed to spare MMP-1, a characteristic hypothesized to reduce the musculoskeletal side effects observed with earlier broad-spectrum inhibitors like marimastat.[4] this compound also exhibits potent inhibition of ADAMs (A Disintegrin and Metalloproteinases), particularly ADAM10, expanding its potential therapeutic applications beyond cancer to conditions like diabetic nephropathy.
Mechanism of Action and Target Selectivity
Both this compound and marimastat function by inhibiting zinc-dependent metalloproteinases, enzymes crucial for the degradation of the extracellular matrix (ECM). This degradation is a key process in tumor invasion, metastasis, and angiogenesis.
Marimastat is a broad-spectrum inhibitor, targeting a wide range of MMPs. Its mechanism involves a hydroxamate structure that chelates the zinc ion at the active site of these enzymes.
This compound , on the other hand, was specifically designed for greater selectivity. While it potently inhibits several MMPs, it notably spares MMP-1. This selectivity is a key differentiator from marimastat. Furthermore, this compound is a potent inhibitor of ADAM10 and ADAM17 (also known as TACE), which are involved in cell proliferation, blood vessel formation, and inflammation.
The following diagram illustrates the general signaling pathway affected by MMP and ADAM inhibitors.
Quantitative Data Presentation: Inhibitory Activity
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the differing selectivity profiles of this compound and marimastat.
| Target Enzyme | This compound IC50 (nM) | Marimastat IC50 (nM) |
| MMP-1 | ~1900 | 5 |
| MMP-2 | 0.81 | 6 |
| MMP-3 | 120 | 230 |
| MMP-7 | Not Reported | 13 |
| MMP-8 | 10.8 | Not Reported |
| MMP-9 | 18 | 3 |
| MMP-13 | 0.56 | Not Reported |
| MMP-14 | Not Reported | 9 |
| ADAM10 (TACE) | 1-2 | Not Reported |
| ADAM17 (TACE) | ~70 | Not Reported |
Experimental Protocols
While direct comparative studies are scarce, the following outlines typical experimental workflows for evaluating MMP inhibitors.
In Vitro Enzyme Inhibition Assay
A standard method to determine the IC50 values of inhibitors against purified metalloproteinases.
References
- 1. Marimastat: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
Assessing the MMP-1 Sparing Activity of XL-784: A Comparative Guide
For researchers and drug development professionals navigating the complexities of metalloproteinase inhibition, the selective targeting of specific matrix metalloproteinases (MMPs) while sparing others is a critical consideration for therapeutic efficacy and safety. This guide provides a comparative analysis of XL-784, a potent and selective MMP inhibitor, with a focus on its defining characteristic: its MMP-1 sparing activity. By presenting key experimental data, detailed methodologies, and illustrative pathway and workflow diagrams, this document serves as a valuable resource for assessing the potential of this compound in various research and development contexts.
Comparative Inhibitory Activity of this compound and Alternatives
The MMP-1 sparing nature of this compound is best understood through a direct comparison of its half-maximal inhibitory concentration (IC50) values against a panel of MMPs alongside other notable MMP inhibitors. The data clearly demonstrates that while this compound potently inhibits several MMPs implicated in pathological processes, it exhibits significantly weaker activity against MMP-1. This selectivity is a key differentiator from broad-spectrum inhibitors like Batimastat and Marimastat, which show potent inhibition across a wide range of MMPs, including MMP-1. Doxycycline, a tetracycline antibiotic with MMP inhibitory properties, is also included for its widespread use in research and clinical settings, though its potency is generally lower than dedicated MMP inhibitors.
| Compound | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-7 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) |
| This compound | ~1900 | 0.81 | 120 | - | 10.8 | 18 | 0.56 | - |
| Batimastat | 3 | 4 | 20 | 6 | 10 | 4 | - | - |
| Marimastat | 5 | 6 | 115 (ng/mL) | 13 | - | 3 | - | 9 |
| Doxycycline | - | - | - | - | - | 608,000 | - | - |
Experimental Protocols
The determination of MMP inhibitory activity, and by extension, the MMP-1 sparing profile of a compound, is typically achieved through in vitro enzymatic assays. A common and robust method involves the use of a fluorogenic substrate.
In Vitro MMP Inhibition Assay Using a Fluorogenic Substrate
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific matrix metalloproteinase.
Materials:
-
Recombinant human MMP-1 (and other MMPs for selectivity profiling)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the recombinant MMP is in a pro-enzyme (zymogen) form, it must first be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (APMA) followed by removal or inhibition of the activator.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-fold or 3-fold serial dilutions.
-
Assay Reaction Setup:
-
To each well of the 96-well plate, add a pre-determined amount of the activated MMP enzyme solution.
-
Add the diluted test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the MMP being tested).
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore and quencher pair of the substrate (e.g., Ex/Em = 328/420 nm).
-
Monitor the increase in fluorescence over time, taking readings at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Normalize the data by setting the activity in the absence of the inhibitor (vehicle control) to 100%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing the Context of MMP-1 Sparing Activity
To further elucidate the significance of MMP-1 sparing activity, the following diagrams, generated using the DOT language, illustrate the relevant biological pathway, the experimental workflow for assessing inhibitors, and the logical relationship of selective inhibition.
Caption: MMP signaling and points of inhibition.
Caption: Workflow for MMP inhibitor screening.
Caption: Rationale for MMP-1 sparing inhibition.
Safety Operating Guide
Proper Disposal Procedures for XL-784: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the selective matrix metalloproteinase (MMP) inhibitor XL-784, adherence to proper disposal and handling protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe management and disposal of this compound, aligning with standard laboratory safety practices.
Essential Safety and Handling Information
Safe handling of any chemical substance begins with a thorough understanding of its properties and potential hazards. The following table summarizes key safety and handling information for this compound, compiled from available Safety Data Sheets (SDS).
| Parameter | Information | Citation |
| Product Identification | This compound | |
| CAS Number | 1224964-36-6 | |
| Primary Use | For research use only. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. Use only in well-ventilated areas or under a chemical fume hood. | [1][2] |
| Safe Handling Precautions | Avoid inhalation, and contact with skin and eyes. Avoid the formation of dust and aerosols. | [1] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. Store locked up. | [2] |
| First Aid: Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. | [1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. | |
| First Aid: Inhalation | Immediately relocate the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). | |
| First Aid: Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. | |
| Accidental Release Measures | Use full personal protective equipment. Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material in accordance with local regulations. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must be conducted in accordance with all applicable federal, state, and local regulations. The general principle is to manage it as chemical waste through a licensed disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the Safety Data Sheets from GlpBio and MedChemExpress provide guidance on handling accidental spills, which involves absorption, decontamination, and disposal as per regulations. These procedures form the basis for the disposal protocol outlined above. The fundamental principle reiterated in the safety documentation is that disposal must align with institutional guidelines and local, state, and federal environmental regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling XL-784
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling XL-784, a potent and selective matrix metalloproteinase (MMP) inhibitor. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this document outlines best practices based on general knowledge of handling potent laboratory-grade chemical compounds and MMP inhibitors.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a cautious approach is necessary due to the lack of specific hazard data. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification and Use |
| Gloves | Nitrile or neoprene gloves should be worn at all times to prevent skin contact. Inspect gloves for any tears or punctures before use. |
| Eye Protection | Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles. |
| Lab Coat | A full-length laboratory coat, preferably with elastic cuffs, must be worn to protect skin and clothing from contamination. |
| Respiratory Protection | If there is a risk of generating aerosols or dust, a properly fitted NIOSH-approved respirator is required. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will further enhance safety and experimental reproducibility.
Engineering Controls
| Control Measure | Description |
| Fume Hood | All weighing and reconstitution of powdered this compound should be performed in a certified chemical fume hood to prevent inhalation of the compound. |
| Ventilation | Ensure the laboratory has adequate general ventilation. |
Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing : Carefully weigh the required amount of this compound powder in a chemical fume hood. Use anti-static weighing paper or a weighing boat.
-
Solubilization : this compound has limited aqueous solubility.[1] For in vitro experiments, it can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Storage : Store the stock solution of this compound at -20°C or -80°C in a tightly sealed container, protected from light.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Liquid Waste (e.g., solutions in DMSO) | Collect in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE | Remove and dispose of as solid hazardous waste. |
Experimental Protocol: General MMP Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on a target MMP.
-
Enzyme Activation : Activate the purified recombinant human MMP enzyme according to the manufacturer's instructions.
-
Inhibitor Preparation : Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Incubation : In a 96-well plate, add the activated MMP enzyme, the fluorescent substrate, and the various concentrations of this compound. Include appropriate controls (enzyme with substrate but no inhibitor, and substrate alone).
-
Measurement : Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Data Analysis : Calculate the rate of substrate cleavage for each concentration of the inhibitor. Determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Action
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. This compound acts as an inhibitor of these enzymes.
Caption: Mechanism of this compound as an MMP inhibitor.
This diagram illustrates the general mechanism of action for an MMP inhibitor like this compound. The inhibitor binds to the active site of the MMP, preventing the binding and cleavage of extracellular matrix proteins.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
